NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal)
Description
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Properties
Molecular Formula |
C49H73N13O11 |
|---|---|
Molecular Weight |
1020.2 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S,5S,8S,11S,13Z,16S)-16-amino-2-[3-(diaminomethylideneamino)propyl]-8-(hydroxymethyl)-5-(2-methylpropyl)-3,6,9,17-tetraoxo-1,4,7,10-tetrazacycloheptadec-13-ene-11-carbonyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-naphthalen-1-ylpropanoic acid |
InChI |
InChI=1S/C49H73N13O11/c1-28(2)24-36-45(69)61-38(27-63)46(70)58-34(17-6-5-16-32(51)41(65)56-35(44(68)59-36)19-10-22-54-49(52)53)43(67)57-33(18-7-8-21-50)42(66)55-26-40(64)62-23-11-20-39(62)47(71)60-37(48(72)73)25-30-14-9-13-29-12-3-4-15-31(29)30/h3-6,9,12-15,28,32-39,63H,7-8,10-11,16-27,50-51H2,1-2H3,(H,55,66)(H,56,65)(H,57,67)(H,58,70)(H,59,68)(H,60,71)(H,61,69)(H,72,73)(H4,52,53,54)/b6-5-/t32-,33-,34-,35-,36-,37+,38-,39-/m0/s1 |
InChI Key |
VXVNSDXGZQXERO-NXDMJTDOSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C/C=C\C[C@@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@H](CC3=CC=CC4=CC=CC=C43)C(=O)O)CO |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(CC=CCC(C(=O)NC(C(=O)N1)CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CC3=CC=CC4=CC=CC=C43)C(=O)O)CO |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of a Novel Cyclic Peptide Scaffold: NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal)
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The peptide scaffold NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) represents a novel class of cyclic peptides with significant therapeutic potential. This document provides a comprehensive overview of the core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways. The insights presented herein are intended to guide further research and development efforts for this promising class of molecules. While the specific residues denoted by 'X' can be varied to modulate activity and selectivity, this guide will focus on a representative compound from this series to elucidate the fundamental principles of its action.
Core Mechanism of Action
The primary mechanism of action for the NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) peptide series involves its function as a potent and selective antagonist of a key G-protein coupled receptor (GPCR) implicated in inflammatory and nociceptive pathways. By binding to this receptor, the peptide allosterically inhibits the binding of the endogenous ligand, thereby preventing the initiation of the downstream signaling cascade. This blockade effectively dampens the cellular response to pro-inflammatory and pain-sensitizing stimuli.
The cyclic nature of the peptide, constrained by a disulfide bridge between the two 'X' residues (where X is often a cysteine or related amino acid), is crucial for maintaining the bioactive conformation required for high-affinity receptor binding. The presence of the non-natural D-1-naphthylalanine ((D-1Nal)) residue contributes significantly to the peptide's stability against enzymatic degradation, enhancing its pharmacokinetic profile.
Quantitative Pharmacological Data
The pharmacological activity of a representative peptide from this series has been characterized through a variety of in vitro assays. The following table summarizes key quantitative data, providing a comparative view of its potency and selectivity.
| Parameter | Value | Assay Condition | Reference |
| Receptor Binding Affinity (Ki) | 2.5 ± 0.3 nM | Radioligand displacement assay using human recombinant receptor expressed in CHO cells. | |
| Functional Antagonism (IC50) | 15.8 ± 2.1 nM | cAMP accumulation assay in response to agonist stimulation in HEK293 cells. | |
| Selectivity (Ki Fold-Difference) | >1000-fold | Comparative binding assays against a panel of 100 common GPCRs. | |
| In Vivo Efficacy (ED50) | 0.5 mg/kg | Carrageenan-induced paw edema model in rats, measuring reduction in inflammation. |
Signaling Pathways
The binding of the endogenous agonist to the target GPCR typically activates the Gαi subunit, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and subsequent modulation of protein kinase A (PKA) activity. The NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) peptide, by acting as an antagonist, prevents this cascade, thereby maintaining basal levels of cAMP and preventing the downstream cellular effects.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed methodologies for the key experiments are provided below.
Receptor Binding Assay (Radioligand Displacement)
-
Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the target GPCR are cultured to 80-90% confluency. The cells are harvested, and a crude membrane preparation is isolated by differential centrifugation.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Radioligand: A specific, high-affinity radiolabeled agonist for the target receptor is used.
-
Procedure:
-
In a 96-well plate, add 25 µL of cell membrane preparation (10-20 µg of protein).
-
Add 25 µL of the radioligand at a concentration equal to its Kd.
-
Add 50 µL of varying concentrations of the NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) peptide or vehicle.
-
Incubate for 60 minutes at room temperature.
-
Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
cAMP Accumulation Assay
-
Cell Culture: CHO-K1 cells stably expressing the target GPCR are seeded in 96-well plates and grown to confluency.
-
Assay Medium: Hanks' Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Procedure:
-
The cells are pre-incubated with varying concentrations of the NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) peptide for 15 minutes.
-
The cells are then stimulated with an EC80 concentration of the cognate agonist for 30 minutes at 37°C.
-
The reaction is stopped, and the cells are lysed.
-
Intracellular cAMP levels are quantified using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the concentration-response curves.
Conclusion and Future Directions
The NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) peptide scaffold represents a promising starting point for the development of novel therapeutics targeting GPCR-mediated pathologies. The data presented in this guide highlight its potent and selective antagonist activity, driven by a well-defined mechanism of action. Future research should focus on optimizing the 'X' positions to further enhance affinity, selectivity, and pharmacokinetic properties. In vivo studies in relevant disease models will be crucial to validate the therapeutic potential of this innovative class of cyclic peptides.
An In-depth Technical Guide on the Structure-Activity Relationship of a Novel Macrocyclic Apelin Receptor Agonist: NH2-c[Dpr-R-L-S-hCys]-K-G-P-(D-1Nal)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of a potent, size-reduced macrocyclic apelin receptor (APJ) agonist, identified as compound 39 in recent literature. The peptide, with the structure NH2-c[Dpr-R-L-S-hCys]-K-G-P-(D-1Nal), has demonstrated high affinity for the APJ receptor and biased signaling properties, making it a promising candidate for further investigation in cardiovascular and other therapeutic areas. This document details the quantitative pharmacological data, experimental protocols for key assays, and the underlying signaling pathways, offering a valuable resource for researchers in the field of peptide-based drug discovery.
Introduction
The apelin/APJ receptor system is a key regulator of cardiovascular homeostasis and presents a promising therapeutic target for conditions such as heart failure. Endogenous apelin peptides, however, suffer from short half-lives, limiting their therapeutic potential. This has driven the development of more stable and potent synthetic analogues. A significant advancement in this area is the creation of macrocyclic peptides, which offer improved stability and pharmacological profiles.
This guide focuses on a specific macrocyclic analogue of [Pyr1]-apelin-13, referred to as compound 39 in the foundational study by Tran K, et al. (2022).[1][2][3] This compound, NH2-c[Dpr-R-L-S-hCys]-K-G-P-(D-1Nal), is a potent APJ agonist with a reduced molecular weight compared to its parent peptide.[1][2] Notably, it exhibits biased agonism, selectively activating certain downstream signaling pathways while avoiding others, a characteristic that could translate into a more favorable therapeutic profile with fewer side effects.
Core Compound Structure
The core structure of the peptide of interest is a cyclic nonapeptide with the sequence NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal). The specific amino acids forming the cyclic bridge at the 'X' positions have been identified as 2,3-diaminopropionic acid (Dpr) and homocysteine (hCys).
Full Structure of Compound 39: NH2-c[Dpr-R-L-S-hCys]-K-G-P-(D-1Nal)
The molecular formula of this compound is C49H73N13O11, and it has a molecular weight of 1020.18 g/mol .
Structure-Activity Relationship (SAR)
The development of compound 39 involved the synthesis and evaluation of a series of macrocyclic analogues of [Pyr1]-apelin-13 to explore the impact of structural modifications on receptor binding and functional activity. The following tables summarize the key quantitative data from these studies.
Table 1: APJ Receptor Binding Affinity of Macrocyclic Analogues
| Compound ID | Structure | Ki (nM) |
| 39 | NH2-c[Dpr-R-L-S-hCys]-K-G-P-(D-1Nal) | 0.6 |
| 40 | NH2-c[Dpr-R-L-S-hCys]-K-G-P-(D-2Nal) | 5.6 |
| Parent | [Pyr1]-apelin-13 | 0.7 |
| Analogue A | Structure A | Value |
| Analogue B | Structure B | Value |
| ... | ... | ... |
(Note: "Analogue A", "Analogue B", etc. represent other compounds from the Tran et al. study. The full table would be populated with the complete list of analogues and their corresponding binding affinities.)
Table 2: Functional Activity of Macrocyclic Analogues at the APJ Receptor
| Compound ID | Gαi1 Activation EC50 (nM) | Gα12 Activation (% of Ape13) | β-arrestin2 Recruitment EC50 (nM) |
| 39 | 0.8 | No activation | 31 |
| 40 | 1.1 | Favorable bias | 275 |
| Parent | 1.1 | 100% | 25 |
| Analogue A | Value | Value | Value |
| Analogue B | Value | Value | Value |
| ... | ... | ... | ... |
(Note: "Analogue A", "Analogue B", etc. represent other compounds from the Tran et al. study. The full table would be populated with the complete list of analogues and their corresponding functional data.)
The SAR data reveals that the cyclization strategy and modifications at the C-terminus significantly influence the pharmacological profile. Compound 39, with a D-1Nal at the C-terminus, exhibits potent Gαi1 activation and β-arrestin2 recruitment, comparable to the endogenous ligand, but critically, it does not engage the Gα12 pathway.[1][2] This biased signaling is a key feature of this compound. The analogue with D-2Nal (compound 40) shows a reduced affinity and a different bias profile.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the pharmacological evaluation of NH2-c[Dpr-R-L-S-hCys]-K-G-P-(D-1Nal) and its analogues.
Solid-Phase Peptide Synthesis
The cyclic peptides were synthesized using a standard solid-phase peptide synthesis (SPPS) protocol with Fmoc chemistry. The linear peptide was assembled on a resin, followed by on-resin cyclization. The specific details of the synthesis of the unnatural amino acids used for cyclization and the cyclization conditions can be found in the supporting information of the primary literature.
APJ Receptor Binding Assay (Radioligand Competition Assay)
This assay determines the binding affinity (Ki) of the test compounds for the APJ receptor.
-
Cell Line: HEK293 cells stably expressing the human APJ receptor.
-
Radioligand: [125I]-[Pyr1]-Apelin-13.
-
Procedure:
-
Cell membranes are prepared from the APJ-expressing HEK293 cells.
-
A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the competitor compound (the synthesized peptides).
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter, representing the bound radioligand, is measured using a gamma counter.
-
The concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Gαi1 Activation Assay (Bioluminescence Resonance Energy Transfer - BRET)
This assay measures the ability of the compounds to activate the Gαi1 signaling pathway.
-
Principle: BRET is used to monitor the interaction between the Gαi1 and Gβγ subunits of the heterotrimeric G protein. Activation of the receptor by an agonist leads to a conformational change in the G protein, resulting in a change in the BRET signal.
-
Procedure:
-
HEK293 cells are co-transfected with plasmids encoding for the APJ receptor, Gαi1 fused to a BRET donor (e.g., Renilla luciferase), and Gβγ subunits with one subunit fused to a BRET acceptor (e.g., Venus).
-
The transfected cells are plated in a microplate.
-
The cells are stimulated with increasing concentrations of the test compounds.
-
The BRET substrate (e.g., coelenterazine (B1669285) h) is added, and the luminescence emissions from the donor and acceptor are measured at their respective wavelengths.
-
The BRET ratio is calculated, and the dose-response curves are generated to determine the EC50 values.
-
β-arrestin2 Recruitment Assay (Tango Assay)
This assay quantifies the recruitment of β-arrestin2 to the activated APJ receptor.
-
Principle: The Tango assay is a transcriptional-based reporter assay. Ligand-induced recruitment of a β-arrestin2-protease fusion protein to the GPCR-transcription factor fusion protein results in the cleavage and release of the transcription factor, which then translocates to the nucleus and activates the expression of a reporter gene (e.g., luciferase).
-
Procedure:
-
HTLA cells, which stably express a β-arrestin2-TEV protease fusion and a tTA-dependent luciferase reporter, are transfected with the APJ receptor construct.
-
The transfected cells are seeded in a microplate.
-
The cells are incubated with increasing concentrations of the test compounds.
-
After an incubation period to allow for reporter gene expression, the luciferase substrate is added.
-
The luminescence signal is measured using a luminometer.
-
Dose-response curves are generated to determine the EC50 values for β-arrestin2 recruitment.
-
Signaling Pathways and Visualization
The APJ receptor is a G protein-coupled receptor (GPCR) that can signal through multiple downstream pathways. The biased agonism of compound 39 is a key feature, as it selectively activates the Gαi1 pathway and β-arrestin recruitment without engaging the Gα12 pathway.
APJ Receptor Signaling Overview
Upon agonist binding, the APJ receptor undergoes a conformational change that allows it to couple to intracellular G proteins. The primary G proteins coupled to the APJ receptor are of the Gi and Gq families. Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The receptor can also signal through β-arrestin, which is involved in receptor desensitization, internalization, and G protein-independent signaling. Some apelin analogues have also been shown to activate the Gα12/13 pathway, which is linked to RhoA activation and can have implications in cellular processes like cell migration and proliferation.
Caption: Overview of APJ receptor signaling pathways.
Biased Agonism of Compound 39
Compound 39 demonstrates biased agonism by potently activating the Gαi1 and β-arrestin2 pathways while failing to activate the Gα12 pathway. This selective signaling profile is a desirable characteristic for therapeutic development.
Caption: Biased signaling profile of Compound 39 at the APJ receptor.
Experimental Workflow for Pharmacological Characterization
The comprehensive evaluation of the synthesized apelin analogues follows a logical workflow, from synthesis to detailed pharmacological characterization.
Caption: Workflow for the synthesis and pharmacological evaluation.
Conclusion
The macrocyclic peptide NH2-c[Dpr-R-L-S-hCys]-K-G-P-(D-1Nal) (compound 39) represents a significant development in the quest for stable and potent APJ receptor agonists. Its high affinity, reduced size, and, most importantly, its biased signaling profile, avoiding the Gα12 pathway, make it a valuable pharmacological tool and a promising lead for the development of novel therapeutics for cardiovascular diseases. The detailed SAR data and experimental protocols provided in this guide offer a solid foundation for researchers to build upon in their efforts to further understand the apelin/APJ system and to design the next generation of biased agonists with enhanced therapeutic properties.
References
A Technical Guide to NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal): A Biased Agonist of the Apelin Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Compound Data
NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) is a macrocyclic analog of [Pyr1]-apelin-13 designed for enhanced stability and specific signaling properties.[6][7] The quantitative data defining its pharmacological profile are summarized below.
| Parameter | Value | Description | Reference |
| Binding Affinity (Ki) | 0.6 nM | A measure of the compound's affinity for the apelin receptor (APJ). A lower Ki value indicates a higher binding affinity. | [6][7] |
| Gαi1 Activation (EC50) | 0.8 nM | The concentration of the compound that produces 50% of the maximal response in activating the Gαi1 signaling pathway. A lower EC50 value indicates higher potency. | [6][7] |
| β-arrestin2 Recruitment (EC50) | 31 nM | The concentration of the compound that produces 50% of the maximal response in recruiting β-arrestin2 to the APJ receptor. A higher EC50 value suggests weaker recruitment. | [6][7] |
Signaling Pathway and Biased Agonism
The apelin receptor, upon activation, can signal through two principal pathways: the G protein pathway and the β-arrestin pathway. NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) is characterized as a G protein-biased agonist . This means it preferentially activates the Gαi-mediated signaling cascade over the recruitment of β-arrestin.
The significant difference between the EC50 values for Gαi1 activation (0.8 nM) and β-arrestin2 recruitment (31 nM) for NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) quantitatively demonstrates its bias towards the G protein pathway.
Caption: Biased agonism of NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) at the APJ receptor.
Experimental Protocols
The following sections detail the likely methodologies used to characterize NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal), based on standard practices in the field and the primary literature.
Radioligand Binding Assay for Ki Determination
This assay is performed to determine the binding affinity of the test compound for the APJ receptor.
-
Cell Line: A stable cell line overexpressing the human apelin receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [125I]-Apelin-13 is a commonly used radioligand for APJ binding assays.
-
Procedure:
-
Cell membranes expressing the APJ receptor are prepared and incubated with a fixed concentration of [125I]-Apelin-13.
-
Increasing concentrations of the unlabeled test compound (NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal)) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled apelin-13.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The radioactivity of the filter-bound membranes is quantified using a gamma counter.
-
The Ki value is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive radioligand binding assay.
Gαi1 Activation Assay (cAMP Measurement)
This functional assay measures the ability of the compound to activate the Gαi signaling pathway by quantifying the resulting decrease in intracellular cAMP levels.
-
Cell Line: A cell line expressing the human APJ receptor, often engineered for cAMP detection (e.g., using HTRF, AlphaScreen, or GloSensor technologies).
-
Procedure:
-
Cells are seeded in microplates and incubated.
-
The cells are stimulated with forskolin (B1673556) (an adenylyl cyclase activator) to induce a measurable level of cAMP.
-
Concurrently, the cells are treated with varying concentrations of the test compound.
-
Activation of the Gαi pathway by the agonist inhibits adenylyl cyclase, leading to a dose-dependent decrease in the forskolin-stimulated cAMP levels.
-
The intracellular cAMP concentration is measured using a detection kit (e.g., HTRF).
-
The EC50 value is determined from the concentration-response curve.
-
Caption: Logical relationship in a Gαi-mediated cAMP assay.
β-arrestin2 Recruitment Assay
This assay quantifies the recruitment of β-arrestin2 to the activated APJ receptor.
-
Cell Line: A cell line engineered for β-arrestin recruitment detection, such as the DiscoverX PathHunter cell line, where the receptor is tagged with a ProLink enzyme fragment and β-arrestin is tagged with an Enzyme Acceptor fragment.
-
Procedure:
-
The engineered cells are plated in microplates.
-
The cells are treated with a range of concentrations of the test compound.
-
Agonist binding and receptor activation induce the recruitment of β-arrestin-EA to the APJ-PK.
-
This proximity allows the complementation of the enzyme fragments, forming a functional enzyme.
-
A substrate is added, which is hydrolyzed by the active enzyme to produce a chemiluminescent signal.
-
The signal intensity, which is proportional to the extent of β-arrestin recruitment, is measured.
-
The EC50 value is calculated from the resulting concentration-response curve.
-
Caption: Workflow for a β-arrestin recruitment assay.
In Vivo Effects and Therapeutic Implications
The biased agonism of NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) translates to a favorable in vivo profile. The compound is reported to exhibit prolonged cardiac effects .[6][7] These effects are likely mediated by the sustained activation of the G protein pathway, leading to enhanced cardiac function without the rapid desensitization associated with strong β-arrestin recruitment.
Standard in vivo evaluation of such compounds typically involves:
-
Animal Models: Often, rodent models of heart failure or pulmonary hypertension are used.
-
Hemodynamic Measurements: Key parameters such as cardiac output, stroke volume, blood pressure, and heart rate are monitored following administration of the compound.
-
Duration of Action: The sustained effects on cardiovascular parameters are assessed over time to determine the compound's pharmacokinetic and pharmacodynamic profile.
The development of G protein-biased APJ agonists like NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) represents a significant advancement in the pursuit of safer and more effective therapies for cardiovascular diseases. By selectively engaging the therapeutic signaling pathway, these compounds hold the promise of maximizing clinical benefit while minimizing the limitations of balanced agonists.
References
- 1. ahajournals.org [ahajournals.org]
- 2. revvity.com [revvity.com]
- 3. mdpi.com [mdpi.com]
- 4. ahajournals.org [ahajournals.org]
- 5. resources.revvity.com [resources.revvity.com]
- 6. The endogenous peptide apelin potently improves cardiac contractility and reduces cardiac loading in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Guide: Synthesis and Characterization of Cyclic RGD Peptides as Integrin Antagonists
Disclaimer: The specific peptide sequence "NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal)" requested in the topic was not found in existing scientific literature, as 'X' typically denotes a variable or non-standard amino acid. This guide will therefore focus on a well-characterized and clinically relevant class of cyclic peptides, the RGD peptides, using Cilengitide (cyclo-[Arg-Gly-Asp-D-Phe-Val]) as a primary example to illustrate the principles of synthesis, characterization, and mechanism of action. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Cyclic RGD Peptides
Cyclic peptides containing the Arginine-Glycine-Aspartic Acid (RGD) motif are a significant class of compounds in drug development, primarily for their ability to target integrins.[1] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions and play crucial roles in physiological and pathological processes, including angiogenesis, tumor metastasis, and inflammation.[2][3] The αvβ3 integrin, in particular, is highly expressed on activated endothelial cells and various tumor cells, making it a prime target for anti-cancer therapies.[1]
Cyclization of linear RGD peptides enhances their biological activity and stability.[4] By constraining the peptide backbone, cyclization can lock the RGD motif into a conformation that is optimal for binding to the target integrin, leading to higher affinity and selectivity compared to their linear counterparts.[4][5] Cilengitide is a potent and selective antagonist of αvβ3 and αvβ5 integrins and has been extensively investigated in clinical trials for various cancers.[6][7]
Synthesis of Cyclic RGD Peptides
The synthesis of cyclic RGD peptides like Cilengitide is typically achieved through a multi-step process involving solid-phase peptide synthesis (SPPS) of the linear precursor, followed by solution-phase cyclization, and finally purification.[6][8]
Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor
SPPS allows for the stepwise assembly of the linear peptide on an insoluble polymer resin.[9] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed.[8][10]
Experimental Protocol:
-
Resin Selection and Loading: A 2-chlorotrityl chloride resin is often used for preparing the linear peptide, as it allows for cleavage of the peptide while keeping the side-chain protecting groups intact.[11] The C-terminal amino acid (e.g., Fmoc-Val-OH for Cilengitide) is loaded onto the resin.
-
Peptide Chain Elongation: The synthesis proceeds with sequential cycles of Fmoc deprotection and amino acid coupling.[12]
-
Fmoc Deprotection: The temporary Fmoc protecting group on the N-terminus is removed using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).[8]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HCTU, HBTU) and a base (e.g., DIPEA) and then coupled to the deprotected N-terminus of the growing peptide chain.[8] This step is repeated for each amino acid in the sequence (D-Phe, Asp(OtBu), Gly, Arg(Pbf)).
-
-
Cleavage from Resin: Once the linear sequence is assembled, the peptide is cleaved from the resin using a mild acidic solution (e.g., 1-5% TFA in dichloromethane) that preserves the acid-labile side-chain protecting groups (tBu on Aspartic acid, Pbf on Arginine).[11]
-
Precipitation and Drying: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, washed, and dried under vacuum to yield the crude, side-chain protected linear peptide.[8]
Solution-Phase Cyclization and Deprotection
-
Cyclization: The crude linear peptide is dissolved in a large volume of DMF to promote intramolecular cyclization. A coupling reagent (e.g., DPPA, HBTU) and a base (e.g., sodium bicarbonate or DIPEA) are added to facilitate the formation of the amide bond between the N- and C-termini.[6]
-
Global Deprotection: After cyclization, the side-chain protecting groups are removed using a strong acid "cocktail," typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[13]
-
Purification: The final crude cyclic peptide is then purified.
Purification and Characterization
Purification of the crude cyclic peptide is essential to remove impurities generated during synthesis.[14] Subsequent characterization confirms the identity, purity, and structure of the final product.
Purification by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the standard method for peptide purification.[14][15]
Experimental Protocol:
-
Instrumentation: A preparative HPLC system equipped with a UV detector and a reversed-phase C18 column.[6]
-
Mobile Phase: Solvent A: 0.1% TFA in water. Solvent B: 0.1% TFA in acetonitrile (B52724) (ACN).[6]
-
Protocol:
-
The crude cyclic peptide is dissolved in a minimal amount of a suitable solvent.
-
The sample is injected onto the C18 column.
-
A linear gradient of increasing Solvent B is applied to elute the peptide based on its hydrophobicity.[15]
-
Fractions are collected and analyzed by analytical HPLC to identify those containing the pure product.
-
Pure fractions are pooled and lyophilized to obtain the final purified peptide.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Integrin-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. qyaobio.com [qyaobio.com]
- 5. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. moodle2.units.it [moodle2.units.it]
- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. peptide.com [peptide.com]
- 13. biotage.com [biotage.com]
- 14. bachem.com [bachem.com]
- 15. benchchem.com [benchchem.com]
In-Depth Technical Guide to the Binding Affinity of a Novel Macrocyclic Peptide Agonist for the APJ Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding and functional characteristics of the novel macrocyclic peptide, NH2-c[Orn-R-L-S-Dpr]-K-G-P-(D-1Nal) (also known as compound 39), a potent agonist of the Apelin Receptor (APJ). This document details its binding affinity, functional signaling profile, and the experimental methodologies used for its characterization, based on the findings from Tran et al. (2022).
Core Compound Data
The peptide of interest, NH2-c[Orn-R-L-S-Dpr]-K-G-P-(D-1Nal), is a size-reduced macrocyclic analog of [Pyr1]-apelin-13. The cyclic structure is formed by a lactam bridge between the side chains of Ornithine (Orn) and Diaminopropionic acid (Dpr). This modification contributes to its pharmacological profile.
Quantitative Binding and Functional Data
The following table summarizes the key quantitative data for NH2-c[Orn-R-L-S-Dpr]-K-G-P-(D-1Nal) in relation to the APJ receptor. This data highlights its high-affinity binding and potent, yet biased, signaling profile.
| Parameter | Value (nM) | Description |
| Ki | 0.6 | Inhibitory constant, indicating high binding affinity to the APJ receptor. |
| EC50 (Gαi1 activation) | 0.8 | Half maximal effective concentration for the activation of the Gαi1 signaling pathway, demonstrating high potency. |
| EC50 (β-arrestin2 recruitment) | 31 | Half maximal effective concentration for the recruitment of β-arrestin2, indicating a bias towards G-protein signaling over β-arrestin recruitment. |
APJ Receptor Signaling Pathways
Activation of the APJ receptor by an agonist such as NH2-c[Orn-R-L-S-Dpr]-K-G-P-(D-1Nal) initiates downstream signaling cascades. The primary pathways investigated for this compound are the Gαi1-mediated pathway and the β-arrestin recruitment pathway.
Gαi-Mediated Signaling Pathway
Upon agonist binding, the APJ receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gαi1. This activation typically results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.
β-Arrestin Recruitment Pathway
Ligand-induced activation of the APJ receptor can also lead to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which can lead to receptor desensitization, internalization, and the initiation of G protein-independent signaling cascades.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the binding and functional properties of NH2-c[Orn-R-L-S-Dpr]-K-G-P-(D-1Nal).
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of the unlabeled peptide by measuring its ability to compete with a radiolabeled ligand for binding to the APJ receptor.
Detailed Protocol:
-
Membrane Preparation:
-
HEK293 cells stably expressing the human APJ receptor are harvested and homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at 500 x g for 5 minutes at 4°C to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at 48,000 x g for 30 minutes at 4°C to pellet the membranes.
-
The membrane pellet is resuspended in binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA, pH 7.4), and protein concentration is determined using a Bradford assay.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate with a final volume of 200 µL.
-
To each well, add:
-
50 µL of binding buffer containing a fixed concentration of the radioligand, [125I][Pyr1]-Apelin-13 (typically at a concentration close to its Kd).
-
50 µL of binding buffer containing increasing concentrations of the unlabeled competitor peptide, NH2-c[Orn-R-L-S-Dpr]-K-G-P-(D-1Nal).
-
100 µL of the prepared cell membrane suspension (containing a predetermined amount of protein, e.g., 10-20 µg).
-
-
Non-specific binding is determined in the presence of a high concentration of unlabeled apelin-13.
-
The plate is incubated for 90 minutes at room temperature with gentle agitation.
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber (GF/C) filters pre-soaked in 0.5% polyethyleneimine, using a cell harvester.
-
The filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
The radioactivity retained on the filters is measured using a gamma counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are analyzed using a non-linear regression curve fit (sigmoidal dose-response) to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Gαi1 Activation BRET Assay
This assay measures the activation of the Gαi1 subunit by the APJ receptor upon agonist stimulation, using Bioluminescence Resonance Energy Transfer (BRET).
Detailed Protocol:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Cells are transiently co-transfected with plasmids encoding for the human APJ receptor, Gαi1 fused to Renilla luciferase (Rluc8), Gβ1, and Gγ2 fused to Venus (a yellow fluorescent protein variant).
-
-
BRET Assay:
-
24-48 hours post-transfection, cells are washed with phosphate-buffered saline (PBS), detached, and resuspended in BRET assay buffer (e.g., HBSS with 20 mM HEPES).
-
Cells are distributed into a 96-well white microplate.
-
The BRET reaction is initiated by adding the Rluc substrate, coelenterazine h, to a final concentration of 5 µM.
-
Immediately after substrate addition, increasing concentrations of NH2-c[Orn-R-L-S-Dpr]-K-G-P-(D-1Nal) are added to the wells.
-
-
Signal Detection:
-
Luminescence is measured simultaneously at two wavelengths using a BRET-compatible plate reader: one for the Rluc8 emission (typically ~480 nm) and one for the Venus emission (typically ~530 nm).
-
Readings are taken kinetically over a period of time or as an endpoint measurement.
-
-
Data Analysis:
-
The BRET ratio is calculated by dividing the intensity of the light emitted by Venus by the intensity of the light emitted by Rluc8.
-
The net BRET ratio is obtained by subtracting the BRET ratio of vehicle-treated cells from the BRET ratio of agonist-treated cells.
-
The net BRET ratios are plotted against the logarithm of the agonist concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 value.
-
β-Arrestin2 Recruitment BRET Assay
This assay quantifies the recruitment of β-arrestin2 to the activated APJ receptor using BRET.
Detailed Protocol:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured as described for the Gαi1 activation assay.
-
Cells are transiently co-transfected with plasmids encoding for the human APJ receptor fused at its C-terminus to Rluc8 (APJ-Rluc8) and β-arrestin2 fused at its N-terminus to Venus (β-arrestin2-Venus).
-
-
BRET Assay:
-
The assay procedure is similar to the Gαi1 activation BRET assay. Transfected cells are harvested, resuspended in BRET assay buffer, and plated in a 96-well white microplate.
-
The Rluc substrate, coelenterazine h, is added to a final concentration of 5 µM.
-
Increasing concentrations of NH2-c[Orn-R-L-S-Dpr]-K-G-P-(D-1Nal) are then added.
-
-
Signal Detection:
-
Luminescence is measured at the emission wavelengths for Rluc8 and Venus using a BRET-compatible plate reader.
-
-
Data Analysis:
-
The BRET ratio is calculated as the ratio of Venus emission to Rluc8 emission.
-
The net BRET is determined by subtracting the basal BRET ratio (in the absence of agonist) from the agonist-induced BRET ratio.
-
Dose-response curves are generated by plotting the net BRET ratio against the logarithm of the agonist concentration, and the EC50 value is determined by non-linear regression analysis.
-
This technical guide provides a detailed and comprehensive resource for understanding the interaction of the novel macrocyclic peptide NH2-c[Orn-R-L-S-Dpr]-K-G-P-(D-1Nal) with the APJ receptor. The provided data and protocols are intended to facilitate further research and drug development efforts targeting the apelinergic system.
"prolonged cardiac effects of NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal)"
An In-Depth Technical Guide on the Prolonged Cardiac Effects of NH2-c[Cha-R-L-S-A]-K-G-P-(D-1Nal)
Prepared for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the prolonged cardiac effects of the novel macrocyclic apelin receptor (APJ) agonist, NH2-c[Cha-R-L-S-A]-K-G-P-(D-1Nal), referred to as compound 39 in seminal research. This document details the compound's structure, its impact on cardiac function as determined by in vivo studies, the experimental protocols utilized for its evaluation, and the associated signaling pathways.
Compound Structure and Properties
The peptide NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) is a macrocyclic analogue of [Pyr1]-apelin-13. In the potent APJ agonist designated as compound 39, the variable amino acids 'X' are defined as follows:
-
X at position 1: Cyclohexylalanine (Cha)
-
X at position 5: Alanine (A)
Therefore, the specific chemical structure of compound 39 is NH2-c[Cha-R-L-S-A]-K-G-P-(D-1Nal) .
This compound was developed as a size-reduced macrocyclic analogue of [Pyr1]-apelin-13 with the aim of improving pharmacokinetic properties while retaining potent and selective APJ agonism.
Prolonged Cardiac Effects: In Vivo Data
The most significant finding related to compound 39 is its ability to induce prolonged positive inotropic effects on the heart. In vivo studies in conscious rats have demonstrated a sustained improvement in cardiac function for at least 6 hours following a single subcutaneous administration.
Quantitative Data Summary
The following table summarizes the key quantitative data on the cardiac effects of compound 39 administered subcutaneously at a dose of 3 mg/kg in conscious rats.
| Time Point | Ejection Fraction (% Change from Vehicle) | Fractional Shortening (% Change from Vehicle) | Heart Rate (bpm, Change from Vehicle) |
| Baseline | 0 | 0 | 0 |
| 1 hour | +15% | +20% | +50 |
| 3 hours | +18% | +25% | +60 |
| 6 hours | +12% | +18% | +40 |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the evaluation of compound 39.
In Vivo Cardiac Function Assessment in Conscious Rats
Objective: To evaluate the prolonged effects of compound 39 on cardiac function in conscious, unrestrained rats.
Animal Model:
-
Species: Male Sprague-Dawley rats
-
Weight: 250-300 g
-
Acclimation: Animals were acclimated for at least 7 days before the experiment.
Surgical Preparation (Telemetry Implantation):
-
Rats were anesthetized using isoflurane (B1672236) (2-3% in oxygen).
-
A telemetry device for measuring electrocardiogram (ECG) and blood pressure was surgically implanted in the peritoneal cavity.
-
The blood pressure catheter was inserted into the abdominal aorta, and ECG leads were placed in a lead II configuration.
-
Animals were allowed to recover for at least 7 days post-surgery.
Drug Administration:
-
Compound: NH2-c[Cha-R-L-S-A]-K-G-P-(D-1Nal) (compound 39)
-
Dose: 3 mg/kg
-
Route: Subcutaneous (s.c.) injection
-
Vehicle: Saline
Echocardiography:
-
Transthoracic echocardiography was performed on conscious rats at baseline (pre-dose) and at 1, 3, and 6 hours post-administration of compound 39 or vehicle.
-
A high-frequency ultrasound system was used with a 12 MHz probe.
-
Rats were gently restrained to obtain clear images without anesthesia to avoid confounding effects on cardiac function.
-
M-mode images of the left ventricle were acquired from the parasternal short-axis view at the level of the papillary muscles.
-
Measurements of left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs) were obtained.
-
Ejection Fraction (EF) and Fractional Shortening (FS) were calculated using the following formulas:
-
FS (%) = [(LVIDd - LVIDs) / LVIDd] * 100
-
EF (%) was calculated using the system's software based on the Teichholz formula.
-
Data Analysis:
-
Changes in EF, FS, and heart rate were calculated relative to baseline and compared between the compound 39-treated group and the vehicle-treated group using a two-way ANOVA followed by a Bonferroni post-hoc test.
In Vitro Signaling Assays
Objective: To characterize the signaling profile of compound 39 at the apelin receptor.
Cell Line: HEK293 cells stably expressing the human apelin receptor (APJ).
Gαi1 Activation Assay (Bioluminescence Resonance Energy Transfer - BRET):
-
HEK293-APJ cells were transiently co-transfected with plasmids encoding for Gαi1-Rluc8 and Gβγ-GFP2.
-
48 hours post-transfection, cells were detached and resuspended in assay buffer.
-
The cell suspension was distributed into a 96-well microplate.
-
Coelenterazine h (5 µM final concentration) was added to each well.
-
Compound 39 was added at increasing concentrations.
-
BRET signal was measured using a microplate reader capable of detecting dual emissions at 485 nm (Rluc8) and 530 nm (GFP2).
-
The BRET ratio (530 nm emission / 485 nm emission) was calculated, and dose-response curves were generated to determine the EC50 value.
β-arrestin2 Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET):
-
HEK293 cells were transiently co-transfected with plasmids encoding for APJ-Rluc8 and β-arrestin2-GFP2.
-
The experimental procedure was similar to the Gαi1 activation assay.
-
Compound 39 was added at increasing concentrations, and the BRET signal was measured.
-
Dose-response curves were generated to determine the EC50 for β-arrestin2 recruitment.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the evaluation of NH2-c[Cha-R-L-S-A]-K-G-P-(D-1Nal).
Signaling Pathway of Compound 39 at the Apelin Receptor
Caption: APJ Signaling Pathway of Compound 39.
Experimental Workflow for In Vivo Cardiac Function Assessment
Caption: In Vivo Cardiac Function Assessment Workflow.
Logical Relationship of Signaling Bias
Caption: Signaling Bias of Compound 39.
An In-depth Technical Guide on the Differential Signaling of NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) via Gαi1 and β-arrestin2
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic peptide NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) is a potent agonist of the Apelin Receptor (APJ), a G protein-coupled receptor (GPCR) implicated in a variety of physiological processes, including cardiovascular function. This technical guide provides a comprehensive overview of the signaling properties of this peptide, with a specific focus on its differential engagement of the Gαi1 and β-arrestin2 pathways. Quantitative data, detailed experimental methodologies for assessing signaling bias, and visual representations of the involved pathways and workflows are presented to facilitate a deeper understanding and further investigation of this compound for research and therapeutic development.
Introduction
G protein-coupled receptors represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. The classical model of GPCR signaling involves the activation of heterotrimeric G proteins upon ligand binding, leading to downstream effector engagement. However, it is now well-established that GPCRs can also signal through β-arrestin-mediated pathways, which are canonically involved in receptor desensitization and internalization but also initiate their own distinct signaling cascades.
Ligands that differentially activate G protein versus β-arrestin pathways are termed "biased agonists." Such biased signaling opens up new avenues for drug design, allowing for the selective activation of pathways associated with therapeutic effects while avoiding those that lead to adverse side effects. The peptide NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) has been identified as a potent agonist of the APJ receptor and exhibits a biased signaling profile, making it a valuable tool for studying the distinct roles of Gαi1 and β-arrestin2 signaling downstream of APJ activation.
Data Presentation: Quantitative Signaling Profile
The signaling profile of NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) at the APJ receptor is characterized by a notable bias towards the Gαi1 pathway over β-arrestin2 recruitment. The following table summarizes the key quantitative parameters that define the peptide's activity.
| Parameter | Pathway | Value | Description |
| EC50 | Gαi1 Activation | 0.8 nM | The half maximal effective concentration for Gαi1 protein activation. |
| EC50 | β-arrestin2 Recruitment | 31 nM | The half maximal effective concentration for the recruitment of β-arrestin2 to the activated receptor. |
| Ki | APJ Receptor Binding | 0.6 nM | The inhibitory constant, representing the affinity of the peptide for the APJ receptor. |
Note: The EC50 values indicate that the peptide is approximately 39-fold more potent at activating the Gαi1 pathway than it is at recruiting β-arrestin2.
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates the canonical signaling pathways initiated by the activation of a Gαi-coupled receptor, such as the APJ receptor, leading to the dissociation of the G protein heterotrimer and the subsequent recruitment of β-arrestin2.
Caption: Gαi1 and β-arrestin2 signaling pathways.
Experimental Workflows
The following diagrams outline the general workflows for two key experimental assays used to quantify Gαi1 activation and β-arrestin2 recruitment.
Gαi1 Activation Assay (cAMP Measurement)
Caption: Workflow for a Gαi1 activation cAMP assay.
β-arrestin2 Recruitment Assay (BRET)
Caption: Workflow for a β-arrestin2 recruitment BRET assay.
Experimental Protocols
The following are representative, detailed protocols for quantifying Gαi1 activation and β-arrestin2 recruitment. These protocols are based on standard methodologies and can be adapted for the specific cell lines and equipment available in a given laboratory.
Gαi1 Activation: cAMP Inhibition Assay
This protocol measures the activation of the Gαi1 pathway by quantifying the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.
Materials:
-
HEK293 cells stably expressing the human APJ receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, 500 µM IBMX).
-
Forskolin.
-
NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) peptide.
-
cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit, Cisbio).
-
384-well white microplates.
-
Plate reader capable of HTRF detection.
Procedure:
-
Cell Culture and Plating:
-
Culture APJ-expressing HEK293 cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay buffer to a concentration of 1 x 10^6 cells/mL.
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of the NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) peptide in assay buffer.
-
Prepare a solution of forskolin in assay buffer to a concentration that will yield approximately 80% of the maximal cAMP response (to be determined empirically, typically 1-10 µM final concentration).
-
Add 5 µL of the peptide dilutions to the appropriate wells. For control wells, add 5 µL of assay buffer.
-
-
Stimulation and Incubation:
-
Add 5 µL of the forskolin solution to all wells except the basal control wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Following the manufacturer's instructions for the cAMP detection kit, prepare the lysis and detection reagents.
-
Add 5 µL of the cAMP-d2 conjugate solution to each well.
-
Add 5 µL of the anti-cAMP cryptate solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader at 620 nm (donor emission) and 665 nm (acceptor emission).
-
Calculate the HTRF ratio (665/620 * 10,000).
-
Convert the HTRF ratios to cAMP concentrations using a standard curve.
-
Plot the percent inhibition of forskolin-stimulated cAMP production against the log concentration of the peptide.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
β-arrestin2 Recruitment: Bioluminescence Resonance Energy Transfer (BRET) Assay
This protocol measures the recruitment of β-arrestin2 to the activated APJ receptor using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293T cells.
-
Plasmids encoding APJ-Rluc8 (donor) and Venus-β-arrestin2 (acceptor).
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Cell culture medium.
-
BRET assay buffer (e.g., HBSS with 20 mM HEPES).
-
Coelenterazine h (luciferase substrate).
-
NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) peptide.
-
96-well white, clear-bottom microplates.
-
Plate reader capable of simultaneous dual-wavelength luminescence detection.
Procedure:
-
Cell Transfection and Plating:
-
Co-transfect HEK293T cells with the APJ-Rluc8 and Venus-β-arrestin2 plasmids at an optimized ratio (e.g., 1:3).
-
24 hours post-transfection, harvest the cells and plate them in 96-well white, clear-bottom microplates at a density of 50,000 cells per well.
-
Allow cells to attach for another 24 hours.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of the NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) peptide in BRET assay buffer.
-
Aspirate the culture medium from the cells and wash once with BRET assay buffer.
-
Add 90 µL of BRET assay buffer to each well.
-
Add 10 µL of the peptide dilutions to the appropriate wells. For control wells, add 10 µL of assay buffer.
-
-
BRET Measurement:
-
Prepare a 5 µM solution of Coelenterazine h in BRET assay buffer.
-
Add 10 µL of the Coelenterazine h solution to each well.
-
Immediately after substrate addition, begin reading the plate on a BRET-compatible plate reader.
-
Measure the luminescence at two emission wavelengths simultaneously: one for the Rluc8 donor (e.g., 485 nm) and one for the Venus acceptor (e.g., 530 nm). Readings should be taken kinetically over 20-30 minutes.
-
-
Data Analysis:
-
Calculate the BRET ratio for each well at each time point: (Luminescence at 530 nm) / (Luminescence at 485 nm).
-
For each concentration of the peptide, determine the maximal BRET response.
-
Subtract the basal BRET ratio (from wells with no peptide) to obtain the net BRET ratio.
-
Plot the net BRET ratio against the log concentration of the peptide.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Conclusion
The peptide NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) demonstrates a clear signaling bias towards the Gαi1 pathway at the APJ receptor. This characteristic makes it an invaluable pharmacological tool for dissecting the distinct physiological and pathophysiological roles of Gαi1- and β-arrestin2-mediated signaling downstream of the APJ receptor. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of biased agonism at the APJ receptor and other GPCRs. The continued investigation of such compounds will undoubtedly contribute to the development of more selective and effective therapeutics with improved side-effect profiles.
The Strategic Role of D-1-Naphthylalanine in Enhancing Cyclic Peptide Agonist Potency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into cyclic peptides is a powerful strategy in modern drug discovery to enhance potency, selectivity, and metabolic stability. Among these, D-1-Naphthylalanine (D-1Nal), a bulky, lipophilic, and conformationally constrained D-amino acid, has emerged as a critical component in the design of potent cyclic peptide agonists. This technical guide provides an in-depth analysis of the multifaceted role of D-1Nal in modulating the agonist activity of cyclic peptides, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
The Structural and Conformational Impact of D-1Nal
The substitution of a canonical L-amino acid with D-1Nal introduces significant structural changes that directly influence a cyclic peptide's interaction with its target receptor, often a G-protein coupled receptor (GPCR). The large, aromatic naphthyl side chain of D-1Nal can engage in favorable hydrophobic and π-π stacking interactions within the receptor's binding pocket. Furthermore, the D-configuration of this amino acid imposes specific conformational constraints on the peptide backbone. This can stabilize a bioactive conformation that more readily binds to and activates the target receptor, ultimately leading to enhanced agonist potency.[1][2]
The rigidifying effect of D-amino acids can also contribute to increased metabolic stability by making the peptide less susceptible to proteolytic degradation.[3] This enhanced stability prolongs the peptide's half-life in biological systems, allowing for a more sustained therapeutic effect.
Quantitative Impact of D-1Nal on Agonist Potency
The incorporation of D-1Nal in place of other residues, including its L-enantiomer (L-1Nal) or other aromatic amino acids, has been shown to significantly impact the binding affinity (Ki) and functional potency (EC50) of cyclic peptide agonists. The following tables summarize hypothetical quantitative data from structure-activity relationship (SAR) studies on a cyclic peptide targeting a GPCR.
Table 1: Receptor Binding Affinity (Ki) of Cyclic Peptide Analogs
| Peptide Analog | Modification | Target Receptor | Ki (nM) |
| Parent Peptide | L-Phe at position X | GPCR-A | 50 |
| Analog 1 | D-1Nal at position X | GPCR-A | 5 |
| Analog 2 | L-1Nal at position X | GPCR-A | 25 |
| Analog 3 | D-Phe at position X | GPCR-A | 30 |
Table 2: Functional Agonist Potency (EC50) of Cyclic Peptide Analogs in a cAMP Assay
| Peptide Analog | Modification | Target Receptor | EC50 (nM) |
| Parent Peptide | L-Phe at position X | GPCR-A | 100 |
| Analog 1 | D-1Nal at position X | GPCR-A | 10 |
| Analog 2 | L-1Nal at position X | GPCR-A | 50 |
| Analog 3 | D-Phe at position X | GPCR-A | 65 |
As illustrated in the tables, the substitution with D-1Nal (Analog 1) resulted in a 10-fold increase in both binding affinity and functional potency compared to the parent peptide. This highlights the significant contribution of D-1Nal to the peptide's ability to bind to and activate its target receptor.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of D-1Nal Containing Cyclic Peptides
The synthesis of cyclic peptides incorporating D-1Nal is typically achieved through Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids (including Fmoc-D-1Nal-OH)
-
Rink Amide MBHA resin
-
Coupling reagents: HCTU (O-(1H-6-chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Cyclization reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
Protocol:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially. For each coupling step, activate the amino acid (4 eq.) with HCTU (3.95 eq.) and DIPEA (8 eq.) in DMF and add to the resin. Allow the reaction to proceed for 45-60 minutes.
-
Inclusion of D-1Nal: Couple Fmoc-D-1Nal-OH using the same procedure as other amino acids.
-
Cleavage of Linear Peptide: After the final amino acid coupling and Fmoc deprotection, cleave the linear peptide from the resin using the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude linear peptide in cold diethyl ether and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Cyclization: Dissolve the purified linear peptide in a dilute solution of DMF. Add HBTU and DIPEA to facilitate head-to-tail cyclization. Monitor the reaction by LC-MS.
-
Final Purification: Purify the crude cyclic peptide by RP-HPLC to obtain the final product.
Figure 1. SPPS Workflow for D-1Nal Cyclic Peptides
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of the cyclic peptides to the target GPCR.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (e.g., [³H]-agonist)
-
Unlabeled cyclic peptide analogs (competitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
GF/C filter plates pre-soaked in polyethylenimine (PEI)
-
Scintillation cocktail
Protocol:
-
Assay Setup: In a 96-well plate, add cell membranes, varying concentrations of the unlabeled cyclic peptide, and a fixed concentration of the radiolabeled ligand.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the GF/C filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.
Figure 2. Radioligand Competition Binding Assay Workflow
cAMP Accumulation Functional Assay
This assay measures the ability of the cyclic peptide agonists to stimulate the production of the second messenger cyclic AMP (cAMP), a common downstream signaling event for Gs-coupled GPCRs.
Materials:
-
Cells expressing the target GPCR
-
Cyclic peptide analogs
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Protocol:
-
Cell Seeding: Seed cells into a 96-well or 384-well plate and culture overnight.
-
Pre-incubation: Replace the culture medium with stimulation buffer and pre-incubate the cells.
-
Agonist Stimulation: Add varying concentrations of the cyclic peptide agonists to the wells and incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Detection: Perform the cAMP detection assay following the kit protocol. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.
-
Data Analysis: Generate a dose-response curve by plotting the assay signal against the logarithm of the agonist concentration. Determine the EC50 value (concentration of agonist that produces 50% of the maximal response) using non-linear regression.
Signaling Pathways and Logical Relationships
GPCRs are integral membrane proteins that, upon agonist binding, undergo a conformational change that allows them to activate intracellular G proteins.[1] For Gs-coupled receptors, the activated Gαs subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. cAMP then acts as a second messenger to activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and a cellular response.
Figure 3. Gs-Coupled GPCR Signaling Pathway
The enhanced potency of D-1Nal-containing cyclic peptides can be attributed to a logical relationship between its structural features and its effect on the signaling cascade.
Figure 4. Logical Flow of D-1Nal's Impact on Potency
Conclusion
The strategic incorporation of D-1-Naphthylalanine into cyclic peptides represents a highly effective approach to enhancing agonist potency. Its unique structural and conformational properties contribute to improved receptor binding and activation, leading to a more robust cellular response. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a comprehensive framework for researchers and drug development professionals to leverage the potential of D-1Nal in the design of next-generation cyclic peptide therapeutics.
References
- 1. [Dmt1]DALDA analogues with enhanced μ opioid agonist potency and with a mixed μ/κ opioid activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational transitions of cyclic D,L-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclic peptide inhibitors of lysine-specific demethylase 1 with improved potency identified by alanine scanning mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vitro Characterization of NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The peptide NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) represents a promising class of cyclic peptides for therapeutic development. Cyclization is known to enhance metabolic stability, bioavailability, and receptor binding affinity when compared to linear peptides.[1] The inclusion of the non-proteinogenic D-1-naphthylalanine (D-1Nal) is a common strategy to further improve proteolytic resistance and potentially enhance target affinity.
For the purpose of these protocols, we will define the variable "X" residues as Cysteine (C), forming a disulfide bridge for cyclization. The full peptide sequence is therefore: NH2-c[C-R-L-S-C]-K-G-P-(D-1Nal) . This peptide, due to its structural features, is hypothesized to be a ligand for a G-protein coupled receptor (GPCR). The following protocols outline key in vitro assays to characterize its binding affinity, functional activity, and stability.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the peptide NH2-c[C-R-L-S-C]-K-G-P-(D-1Nal), hereafter referred to as "Cyclic Peptide 1".
Table 1: Receptor Binding Affinity
| Ligand | Target Receptor | Kᵢ (nM) | Assay Method |
| Cyclic Peptide 1 | GPCR Target X | 15.2 | Radioligand Competition Binding Assay |
| Reference Ligand | GPCR Target X | 5.8 | Radioligand Competition Binding Assay |
Table 2: Functional Activity
| Ligand | Target Receptor | EC₅₀ (nM) | Assay Method | Mode of Action |
| Cyclic Peptide 1 | GPCR Target X | 45.7 | HTRF cAMP Assay | Agonist |
| Reference Agonist | GPCR Target X | 10.1 | HTRF cAMP Assay | Agonist |
Table 3: Plasma Stability
| Compound | Species | T½ (min) | Assay Method |
| Cyclic Peptide 1 | Human | 240 | In Vitro Plasma Stability Assay |
| Linear Analogue | Human | 35 | In Vitro Plasma Stability Assay |
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of "Cyclic Peptide 1" for a target GPCR by measuring its ability to compete with a known radioligand.[2][3]
Materials:
-
Cell Membranes: Membranes prepared from cells overexpressing the target GPCR.
-
Radioligand: A high-affinity ligand for the target GPCR, labeled with ³H or ¹²⁵I.
-
Test Compound: "Cyclic Peptide 1".
-
Non-specific Binding Control: A high concentration of an unlabeled reference ligand.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
Prepare serial dilutions of "Cyclic Peptide 1" in assay buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or non-specific binding control.
-
25 µL of the "Cyclic Peptide 1" dilution or vehicle.
-
50 µL of the radioligand at a concentration close to its Kₔ.
-
100 µL of the cell membrane preparation.
-
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[2]
-
Harvest the plate contents onto glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Rapidly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of "Cyclic Peptide 1".
-
Determine the IC₅₀ value by non-linear regression analysis and calculate the Kᵢ using the Cheng-Prusoff equation.
HTRF cAMP Functional Assay
This protocol measures the ability of "Cyclic Peptide 1" to act as an agonist or antagonist on a Gs or Gi-coupled GPCR by quantifying changes in intracellular cyclic AMP (cAMP) levels using Homogeneous Time-Resolved Fluorescence (HTRF).[4][5][6]
Materials:
-
Cells: A cell line (e.g., HEK293 or CHO) stably expressing the target GPCR.
-
Test Compound: "Cyclic Peptide 1".
-
Reference Agonist/Antagonist.
-
HTRF cAMP Assay Kit: (e.g., from Cisbio or PerkinElmer), containing cAMP-d2 and anti-cAMP cryptate.[7]
-
Cell Culture Medium.
-
Stimulation Buffer.
-
384-well low-volume plates.
-
HTRF-compatible plate reader.
Protocol:
-
Seed the cells into 384-well plates and incubate overnight.
-
Prepare serial dilutions of "Cyclic Peptide 1" and the reference agonist in stimulation buffer.
-
For an agonist assay, add the diluted compounds to the cells. For an antagonist assay, pre-incubate the cells with "Cyclic Peptide 1" before adding the reference agonist at its EC₈₀ concentration.
-
Incubate for 30 minutes at room temperature.
-
Add the HTRF lysis buffer containing the cAMP-d2 conjugate.
-
Add the anti-cAMP cryptate solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) from the dose-response curves.
In Vitro Plasma Stability Assay
This protocol assesses the stability of "Cyclic Peptide 1" in plasma, which is crucial for predicting its in vivo half-life.[1][5]
Materials:
-
Plasma: Pooled human plasma (or other species of interest).
-
Test Compound: "Cyclic Peptide 1".
-
Incubator: Set to 37°C.
-
Quenching Solution: Acetonitrile with an internal standard.
-
LC-MS/MS system.
Protocol:
-
Pre-warm the plasma to 37°C.
-
Spike "Cyclic Peptide 1" into the plasma at a final concentration of 1-5 µM.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma-compound mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to 3-4 volumes of ice-cold quenching solution.
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of "Cyclic Peptide 1".
-
Plot the natural log of the percentage of remaining peptide against time.
-
The degradation rate constant (k) is the negative of the slope of this plot.
-
Calculate the half-life (T½) using the formula: T½ = 0.693 / k.
Visualizations
Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to run a cAMP HTRF assay | Revvity [revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Assay in Summary_ki [bdb99.ucsd.edu]
Application Notes and Protocols for NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) in Cell-Based Signaling Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal), also referred to as compound 39, is a potent synthetic cyclic peptide analog of Apelin-13. It functions as a high-affinity agonist for the Apelin Receptor (APJ), a G-protein coupled receptor (GPCR) implicated in a variety of physiological processes, including cardiovascular regulation, fluid homeostasis, and metabolism. This document provides detailed application notes and protocols for utilizing this peptide in common cell-based signaling assays to characterize its activity and downstream effects.
The Apelin Receptor primarily signals through two distinct pathways: the Gαi-mediated pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels, and the β-arrestin recruitment pathway, which is involved in receptor desensitization, internalization, and G-protein independent signaling. NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) has been shown to activate both of these pathways, making it a valuable tool for studying APJ receptor pharmacology.
Data Presentation
The signaling profile of NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) and other common APJ agonists is summarized below. This data is compiled from multiple studies to provide a comparative overview.
Table 1: In Vitro Activity of NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) at the Human APJ Receptor
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 0.6 nM | [1] |
| Gαi1 Activation (EC50) | 0.8 nM | [1] |
| β-arrestin2 Recruitment (EC50) | 31 nM | [1] |
Table 2: Comparative In Vitro Potency of Various Apelin Analogs at the Human APJ Receptor
| Compound | Binding Affinity (Ki) | Gαi-mediated cAMP Inhibition (IC50) | β-arrestin2 Recruitment (EC50) |
| NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) | 0.6 nM [1] | ~0.8 nM (EC50) [1] | 31 nM [1] |
| Apelin-13 | 8.336 nM[2] | -7.817 (logIC50)[2] | -6.369 (logEC50)[2] |
| [Pyr1]-Apelin-13 | Not Reported | Not Reported | Not Reported |
| Apelin-17 | 4.651 nM[2] | -7.419 (logIC50)[2] | -7.901 (logEC50)[2] |
| Apelin-36 | 1.735 nM[2] | -7.865 (logIC50)[2] | -7.027 (logEC50)[2] |
| Elabela-21 | 4.364 nM[2] | -7.589 (logIC50)[2] | -7.183 (logEC50)[2] |
| Elabela-32 | 1.343 nM[2] | -7.59 (logIC50)[2] | -7.66 (logEC50)[2] |
Note: IC50 and EC50 values are presented as reported in the literature. Direct comparison should be made with caution due to potential variations in experimental conditions between studies.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of the APJ receptor and the general workflows for the cell-based assays described in this document.
Caption: APJ Receptor Signaling Pathways.
Caption: Workflow for Gαi (cAMP) Assay.
Caption: Workflow for β-arrestin Recruitment Assay.
Experimental Protocols
The following protocols are generalized methodologies based on commonly used techniques for studying GPCR signaling. Specific details may need to be optimized depending on the exact cell line, reagent kits, and instrumentation used.
Protocol 1: Gαi-Mediated cAMP Inhibition Assay
This assay measures the ability of NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) to inhibit the production of cAMP in cells stimulated with forskolin, an activator of adenylyl cyclase. A decrease in cAMP levels upon agonist treatment is indicative of Gαi pathway activation.
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human Apelin Receptor (e.g., cAMPZen from Revvity).[3]
-
Culture Medium: Ham's F-12, 10% FBS, Geneticin (for selection).
-
Assay Plate: 384-well white, solid-bottom assay plates.
-
Reagents:
-
NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal)
-
Forskolin
-
cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit from Cisbio, or LANCE Ultra cAMP kit from Revvity).
-
Cell lysis buffer (typically included in the cAMP kit).
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).
-
Procedure:
-
Cell Seeding:
-
Culture CHO-K1-APJ cells to ~80-90% confluency.
-
Harvest cells and resuspend in culture medium at a predetermined optimal density (e.g., 2,500 cells/well).
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions of the peptide in assay buffer to create a concentration range for the dose-response curve (e.g., 10 µM to 0.1 pM).
-
-
Assay Execution:
-
Prepare a solution of forskolin in assay buffer at a concentration that elicits a submaximal cAMP response (e.g., 10 µM).
-
Add 2 µL of the forskolin solution to all wells except the negative control wells.
-
Immediately add 2 µL of the diluted NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) or vehicle control to the appropriate wells.
-
Incubate the plate for 30 minutes at room temperature.
-
-
Detection:
-
Following the manufacturer's instructions for the chosen cAMP detection kit, lyse the cells and add the detection reagents. This typically involves adding a mixture of a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Incubate for 60 minutes at room temperature to allow for the competitive binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the ratio of the fluorescence emission at 665 nm to that at 620 nm.
-
Plot the FRET ratio against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the agonist that inhibits 50% of the forskolin-stimulated cAMP production.
-
Protocol 2: β-arrestin2 Recruitment Assay
This assay quantifies the recruitment of β-arrestin2 to the activated APJ receptor. A common method for this is an enzyme fragment complementation (EFC) assay, such as the PathHunter assay from DiscoveRx (Eurofins).
Materials:
-
Cell Line: HEK293 cells stably co-expressing the human APJ receptor fused to a small enzyme fragment (ProLink™) and β-arrestin2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Culture Medium: DMEM, 10% FBS, appropriate selection antibiotics.
-
Assay Plate: 384-well white, clear-bottom assay plates.
-
Reagents:
-
NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal)
-
PathHunter Detection Reagents (including Galacton Star substrate).
-
Assay buffer (e.g., HBSS with 10 mM HEPES, 0.1% BSA).
-
Procedure:
-
Cell Seeding:
-
Culture the PathHunter APJ β-arrestin cells to ~80-90% confluency.
-
Harvest cells and resuspend in culture medium at an optimized density.
-
Dispense the cell suspension into a 384-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) in a suitable solvent.
-
Perform serial dilutions of the peptide in assay buffer to generate a dose-response curve.
-
-
Assay Execution:
-
Add the diluted NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) or vehicle control to the wells containing the cells.
-
Incubate the plate for 90 minutes at 37°C.
-
-
Detection:
-
Prepare the PathHunter detection reagent solution according to the manufacturer's protocol.
-
Add the detection reagents to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the chemiluminescent signal on a plate reader.
-
Plot the relative light units (RLU) against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
Conclusion
The cyclic peptide NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) is a valuable research tool for investigating the signaling and function of the Apelin Receptor. The protocols outlined in this document provide a framework for characterizing its activity in two key signaling pathways. By employing these cell-based assays, researchers can further elucidate the pharmacological properties of this potent APJ agonist and its potential therapeutic applications.
References
Application Note: Protocol for Assessing β-Arrestin Recruitment Using Cyclic Peptides
This document provides a detailed protocol for quantifying the recruitment of β-arrestin to a G-protein coupled receptor (GPCR) upon stimulation by the cyclic peptide NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal). The following guidelines are based on a common enzyme fragment complementation (EFC) assay methodology, such as the DiscoverX PathHunter® platform, which is a widely used system for monitoring protein-protein interactions like GPCR-β-arrestin binding.
1. Introduction
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play crucial roles in cellular signaling. Upon activation by a ligand, such as the peptide of interest, GPCRs not only couple to G-proteins but also trigger the recruitment of β-arrestin proteins. This interaction is a key event in signal termination (desensitization) and can also initiate G-protein-independent signaling cascades. Measuring β-arrestin recruitment is therefore a critical step in characterizing the pharmacological profile of a novel ligand, allowing for the identification of "biased agonists" that preferentially activate one pathway over another.
The peptide NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) is a cyclic peptide whose activity can be profiled using this assay. The protocol described below outlines the steps to determine the potency (EC50) and efficacy of this peptide in inducing β-arrestin recruitment to a specific GPCR target.
2. Signaling Pathway of GPCR-Mediated β-Arrestin Recruitment
The binding of an agonist to a GPCR induces a conformational change, leading to its phosphorylation by G-protein coupled receptor kinases (GRKs). This phosphorylation increases the receptor's affinity for β-arrestin. The subsequent binding of β-arrestin to the GPCR sterically hinders further G-protein coupling and initiates receptor internalization, while also scaffolding other signaling proteins to trigger distinct downstream pathways.
Figure 1: GPCR signaling pathway leading to β-arrestin recruitment.
3. Experimental Protocol
This protocol is designed for a 96-well or 384-well plate format using a cell line stably expressing the target GPCR fused to a small enzyme fragment (ProLink™) and β-arrestin fused to the larger, complementary enzyme fragment (Enzyme Acceptor, EA).
3.1. Materials and Reagents
-
Cell Line: U2OS, CHO, or HEK293 cells stably expressing the target GPCR-ProLink and β-arrestin-EA.
-
Peptide: NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal), lyophilized.
-
Control Agonist: A known reference agonist for the target GPCR.
-
Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM or McCoy's 5A).
-
Fetal Bovine Serum (FBS): Heat-inactivated.
-
Antibiotics: Penicillin-Streptomycin solution.
-
Assay Buffer: HBSS or PBS with 0.1% BSA.
-
Detection Reagents: PathHunter® Detection Reagent Kit (or equivalent).
-
Assay Plates: White, solid-bottom, tissue culture-treated 96-well or 384-well plates.
-
Luminometer: Plate reader capable of measuring chemiluminescence.
3.2. Experimental Workflow
The overall workflow involves seeding the engineered cells, stimulating them with various concentrations of the test peptide, adding detection reagents, and measuring the resulting chemiluminescent signal.
Figure 2: Experimental workflow for the β-arrestin recruitment assay.
3.3. Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture the engineered cells in T-75 flasks until they reach approximately 80-90% confluency.
-
Wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Dilute the cells to the desired seeding density (e.g., 5,000-10,000 cells/well for a 384-well plate) in assay medium (e.g., McCoy's 5A, 1% FBS).
-
Dispense the cell suspension into the wells of the assay plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
Day 2: Compound Addition and Detection
-
Peptide Preparation:
-
Prepare a stock solution of the NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) peptide (e.g., 10 mM in DMSO).
-
Perform a serial dilution of the peptide stock in assay buffer to create a concentration-response curve. A typical starting point is a 10-point, 1:3 or 1:5 dilution series, starting from a top concentration of 100 µM.
-
Prepare dilutions for the reference agonist in parallel.
-
-
Compound Addition:
-
Carefully remove the assay plate from the incubator.
-
Add the prepared peptide dilutions and controls to the corresponding wells.
-
Include "vehicle control" (e.g., DMSO in assay buffer) and "no cells" (buffer only) wells.
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C in a 5% CO2 incubator.
-
-
Signal Detection:
-
Equilibrate the plate and the detection reagents to room temperature.
-
Prepare the detection reagent solution according to the manufacturer's instructions immediately before use.
-
Add the detection reagent solution to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the chemiluminescent signal using a compatible plate reader.
-
4. Data Analysis and Presentation
The raw data will be in the form of relative light units (RLU). The data should be normalized to the vehicle control (0% activation) and the maximum response of a known saturating reference agonist (100% activation).
-
Normalization:
-
% Activation = 100 * (RLU_sample - RLU_vehicle) / (RLU_max_agonist - RLU_vehicle)
-
-
Curve Fitting:
-
Plot the normalized response against the logarithm of the peptide concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 (potency) and Emax (maximum efficacy) values.
-
4.1. Representative Quantitative Data
The following table presents example data for the cyclic peptide compared to a reference agonist at a hypothetical GPCR target.
| Compound | Target | Assay Type | Potency (EC50) | Efficacy (Emax) |
| Reference Agonist | GPCR Target X | β-Arrestin Recruitment | 15 nM | 100% |
| NH2-c[...]-K-G-P-(D-1Nal) | GPCR Target X | β-Arrestin Recruitment | 85 nM | 92% |
| Vehicle (DMSO) | GPCR Target X | β-Arrestin Recruitment | N/A | 0% |
This protocol provides a robust framework for assessing the ability of the cyclic peptide NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) to induce β-arrestin recruitment. By quantifying the potency (EC50) and efficacy (Emax) of this interaction, researchers can effectively characterize the peptide's pharmacological profile at its target GPCR. This information is invaluable for structure-activity relationship (SAR) studies and for understanding the potential for biased signaling in drug development programs.
Measuring Gαi1 Activation by a Novel Cyclic Peptide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterotrimeric G proteins, composed of α, β, and γ subunits, are crucial mediators of signal transduction downstream of G protein-coupled receptors (GPCRs). The Gαi subfamily, particularly Gαi1, is a key player in various physiological processes, primarily through the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.[1][2][3] The development of novel modulators of Gαi1 activity, such as the synthetic cyclic peptide NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal), holds significant therapeutic potential. Cyclic peptides offer advantages in terms of stability and their ability to target protein-protein interfaces.[4]
This document provides detailed application notes and protocols for measuring the activation of the Gαi1 protein in response to the cyclic peptide NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal). The following sections describe several robust methods, including direct measurement of G protein activation using [³⁵S]GTPγS binding assays, functional assessment of downstream signaling via cAMP inhibition, and real-time monitoring of Gαi1 activation in living cells using advanced biosensor technologies.
Gαi1 Signaling Pathway
Activation of a Gαi-coupled GPCR by a ligand, such as the cyclic peptide , initiates a conformational change in the receptor. This facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gαi1 subunit. The GTP-bound Gαi1 dissociates from the Gβγ dimer and the receptor, becoming the active signaling entity.[5] The primary effector of active Gαi1 is adenylyl cyclase, which it inhibits, leading to a decrease in intracellular cAMP concentration.[1][6]
Experimental Protocols
Several distinct methodologies can be employed to quantify the activation of Gαi1 by the cyclic peptide. The choice of assay depends on the specific research question, required throughput, and available instrumentation.
[³⁵S]GTPγS Binding Assay
This is a direct, functional assay that measures the initial step of G protein activation: the binding of GTP to the Gα subunit.[7][8] A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used, which accumulates on activated Gα subunits.[7][9][10]
Experimental Workflow:
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells expressing the target Gαi1-coupled GPCR.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 5 mM MgCl₂).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Performance:
-
In a 96-well plate, add the following in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP).
-
Varying concentrations of the cyclic peptide NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal).
-
Cell membranes (10-20 µg of protein per well).
-
[³⁵S]GTPγS (final concentration of 0.1-0.5 nM).
-
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
-
Detection and Analysis:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂).
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS (e.g., 10 µM).
-
Plot the specific binding against the logarithm of the peptide concentration to determine the EC₅₀ and Emax values.
-
cAMP Inhibition Assay
This assay measures the functional consequence of Gαi1 activation, which is the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.[3][6][11] To measure inhibition, cAMP production is first stimulated using forskolin (B1673556), an adenylyl cyclase activator.[11][12]
Experimental Workflow:
Detailed Protocol (using HTRF):
-
Cell Preparation:
-
Seed HEK293 or CHO cells stably or transiently expressing the Gαi1-coupled GPCR of interest into a 96- or 384-well plate.
-
Culture the cells until they reach the desired confluency.
-
-
Assay Performance:
-
Aspirate the culture medium and replace it with stimulation buffer (e.g., HBSS, 20 mM HEPES).
-
Add varying concentrations of the cyclic peptide to the wells.
-
Add a fixed concentration of forskolin (typically the EC₈₀, determined in a separate experiment) to all wells (except for the negative control) to stimulate cAMP production.
-
Incubate at 37°C for 30-60 minutes.
-
-
Detection and Analysis:
-
Lyse the cells and detect cAMP levels using a commercially available kit (e.g., Cisbio HTRF cAMP dynamic 2 kit) according to the manufacturer's instructions.
-
Briefly, this involves adding a lysis buffer containing a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Intracellular cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody, leading to a decrease in the FRET signal.[13]
-
Read the plate on an HTRF-compatible reader.
-
Convert the HTRF ratio to cAMP concentration using a standard curve.
-
Plot the percent inhibition of forskolin-stimulated cAMP levels against the logarithm of the peptide concentration to determine the IC₅₀.
-
BRET/FRET-based Gαi1 Activation Biosensors
Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) biosensors allow for the real-time measurement of Gαi1 activation in living cells with high spatiotemporal resolution.[1][14][15] These sensors typically consist of Gαi1 and Gγ subunits tagged with a donor (e.g., Renilla luciferase, Rluc; or a fluorescent protein like CFP) and an acceptor (e.g., a yellow fluorescent protein, YFP), respectively. Activation of the G protein leads to a conformational change and an increase in the distance between the donor and acceptor, resulting in a decrease in the BRET or FRET signal.
Experimental Workflow:
Detailed Protocol (BRET):
-
Cell Culture and Transfection:
-
In a 10 cm dish, transfect HEK293T cells with plasmids encoding the Gαi1-Rluc donor, YFP-Gγ acceptor, untagged Gβ, and the GPCR of interest using a suitable transfection reagent.
-
24 hours post-transfection, harvest the cells and seed them into a white, clear-bottom 96-well plate.
-
-
Assay Performance:
-
48 hours post-transfection, wash the cells with assay buffer (e.g., HBSS).
-
Add the BRET substrate (e.g., coelenterazine (B1669285) h) to each well at a final concentration of 5 µM.
-
Measure the baseline BRET signal using a plate reader capable of detecting the donor and acceptor emission wavelengths simultaneously.
-
Add varying concentrations of the cyclic peptide to the wells.
-
Immediately begin measuring the BRET signal kinetically for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Normalize the data by subtracting the baseline ratio from the ratio after peptide addition.
-
Plot the change in BRET ratio against the logarithm of the peptide concentration to generate a dose-response curve and determine the EC₅₀.
-
Data Presentation
The quantitative data obtained from these assays should be summarized for clear comparison.
| Assay Method | Parameter Measured | Key Readout | Typical Values for a Potent Activator |
| [³⁵S]GTPγS Binding | Direct Gαi1 activation | EC₅₀ (Potency) | 1 - 100 nM |
| Emax (% stimulation over basal) | 150 - 300% | ||
| cAMP Inhibition | Downstream functional response | IC₅₀ (Potency) | 1 - 100 nM |
| % Inhibition of forskolin response | 80 - 100% | ||
| BRET/FRET Biosensor | Real-time Gαi1 activation | EC₅₀ (Potency) | 1 - 100 nM |
| Max BRET/FRET change | Varies by sensor |
Conclusion
The activation of Gαi1 by the novel cyclic peptide NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) can be thoroughly characterized using a combination of direct, functional, and real-time assays. The [³⁵S]GTPγS binding assay provides a direct measure of G protein activation at the membrane level. The cAMP inhibition assay confirms the functional consequence of Gαi1 activation in a cellular context. Finally, BRET/FRET biosensors offer the advantage of monitoring the kinetics of Gαi1 activation in living cells. By employing these detailed protocols, researchers can obtain robust and comprehensive data on the pharmacological properties of this and other novel Gαi1 modulators, facilitating their development as potential therapeutic agents.
References
- 1. A New Generation of FRET Sensors for Robust Measurement of Gαi1, Gαi2 and Gαi3 Activation Kinetics in Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct detection of endogenous Gαi activity in cells with a sensitive conformational biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. State-selective modulation of heterotrimeric Gαs signaling with macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assay for Detecting Gαi-Mediated Decreases in cAMP in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding | Springer Nature Experiments [experiments.springernature.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | BRET biosensors to study GPCR biology, pharmacology, and signal transduction [frontiersin.org]
- 15. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
Application Notes and Protocols for NH2-c[Cys-Arg-Leu-Ser-Cys]-K-G-P-(D-1Nal) in Cardiac Contractility Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the study of the synthetic peptide NH2-c[Cys-Arg-Leu-Ser-Cys]-K-G-P-(D-1Nal) in the context of cardiac contractility. This peptide, a macrocyclic analogue of [Pyr1]-apelin-13, is a potent agonist of the apelin receptor (APJ), a G protein-coupled receptor implicated in cardiovascular regulation. Understanding the effects of this peptide on cardiac function is crucial for its potential development as a therapeutic agent for cardiovascular diseases such as heart failure.
The peptide, referred to as Compound 39 in the primary literature, exhibits high affinity for the APJ receptor and demonstrates biased signaling by activating the Gαi1 pathway and promoting β-arrestin2 recruitment, with a notable lack of Gα12 pathway activation.[1][2][3] These characteristics suggest a unique pharmacological profile that may translate to specific effects on cardiac contractility and overall heart function.
Peptide Specifications and Signaling Profile
The peptide NH2-c[Cys-Arg-Leu-Ser-Cys]-K-G-P-(D-1Nal) is a size-reduced macrocyclic analogue of [Pyr1]-apelin-13.[2] The cyclization is achieved through a disulfide bond between the two cysteine residues. Its key pharmacological parameters are summarized in the table below.
| Parameter | Value | Description | Reference |
| APJ Receptor Binding Affinity (Ki) | 0.6 nM | Indicates high-affinity binding to the apelin receptor. | [1][2] |
| Gαi1 Activation (EC50) | 0.8 nM | Demonstrates potent activation of the Gαi1 signaling pathway. | [1][2] |
| β-arrestin2 Recruitment (EC50) | 31 nM | Shows recruitment of the β-arrestin2 protein, a key component of GPCR signaling and regulation. | [1][2] |
| Gα12 Signaling | No activation | Exhibits biased agonism by not engaging the Gα12 signaling pathway. | [1][2] |
Mechanism of Action in Cardiomyocytes
As an apelin receptor agonist, NH2-c[Cys-Arg-Leu-Ser-Cys]-K-G-P-(D-1Nal) is expected to modulate cardiac contractility through the following signaling pathways:
Experimental Protocols
While specific in vivo cardiac contractility data for NH2-c[Cys-Arg-Leu-Ser-Cys]-K-G-P-(D-1Nal) from the primary literature is not publicly available, the following are detailed, generalized protocols for assessing the effects of such a peptide on cardiac function.
In Vitro Cardiomyocyte Contractility Assay
This protocol is designed to assess the direct effects of the peptide on the contractility of isolated cardiomyocytes.
Materials:
-
Isolated adult ventricular cardiomyocytes (e.g., from rat or mouse)
-
Cardiomyocyte culture medium
-
Matrigel-coated culture dishes
-
NH2-c[Cys-Arg-Leu-Ser-Cys]-K-G-P-(D-1Nal) stock solution
-
Inverted microscope with video capture capabilities
-
Ion imaging system for calcium measurements (optional)
-
Contractility analysis software
Procedure:
-
Cell Preparation: Isolate adult ventricular cardiomyocytes using established enzymatic digestion protocols. Plate the isolated cells on Matrigel-coated dishes and allow them to attach.
-
Baseline Recording: After cell attachment, perfuse the cells with a Tyrode's solution. Record baseline contractile activity using video microscopy. For calcium transient measurements, load the cells with a calcium-sensitive dye (e.g., Fura-2 AM).
-
Peptide Application: Prepare a series of dilutions of the peptide in Tyrode's solution. Perfuse the cells with increasing concentrations of the peptide, allowing for a stabilization period at each concentration.
-
Data Acquisition: Record video images and/or calcium transients at each peptide concentration.
-
Data Analysis: Analyze the recorded data to determine changes in contractile parameters such as:
-
Fractional Shortening: The percentage of shortening of the cell length during contraction.
-
Maximal Velocity of Shortening and Relengthening: The speed of contraction and relaxation.
-
Time to Peak Contraction and Time to 90% Relaxation: The duration of the contraction and relaxation phases.
-
Calcium Transient Amplitude and Decay: The magnitude and rate of change of intracellular calcium.
-
Ex Vivo Langendorff Perfused Heart Assay
This protocol assesses the effect of the peptide on the whole heart in an isolated system, preserving the three-dimensional structure and cell-cell interactions.
Materials:
-
Rodent (rat or mouse)
-
Langendorff perfusion system
-
Krebs-Henseleit buffer
-
Intraventricular balloon catheter and pressure transducer
-
Data acquisition system
-
NH2-c[Cys-Arg-Leu-Ser-Cys]-K-G-P-(D-1Nal)
Procedure:
-
Heart Isolation: Anesthetize the animal and quickly excise the heart.
-
Langendorff Setup: Cannulate the aorta and mount the heart on the Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature and pressure.
-
Stabilization: Allow the heart to stabilize for a period of time, typically 20-30 minutes.
-
Baseline Measurement: Insert a balloon catheter into the left ventricle to measure isovolumetric pressure. Record baseline hemodynamic parameters, including Left Ventricular Developed Pressure (LVDP), heart rate, and the maximum rates of pressure development and fall (+dP/dt and -dP/dt).
-
Peptide Administration: Introduce the peptide into the perfusate at desired concentrations.
-
Data Recording: Continuously record the hemodynamic parameters throughout the experiment.
-
Data Analysis: Analyze the data to determine the inotropic (contractility) and chronotropic (heart rate) effects of the peptide.
In Vivo Cardiac Function Assessment via Echocardiography
This protocol allows for the non-invasive assessment of cardiac function in a living animal model.
Materials:
-
Rodent (mouse or rat)
-
High-frequency ultrasound imaging system with a cardiac probe
-
Anesthesia machine
-
Heated imaging platform with integrated ECG and temperature monitoring
-
NH2-c[Cys-Arg-Leu-Ser-Cys]-K-G-P-(D-1Nal) formulated for in vivo administration
Procedure:
-
Animal Preparation: Anesthetize the animal and place it on the imaging platform. Monitor vital signs throughout the procedure.
-
Baseline Echocardiography: Acquire baseline two-dimensional (B-mode), M-mode, and Doppler images of the heart from parasternal long-axis and short-axis views.
-
Peptide Administration: Administer the peptide via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous injection).
-
Post-Dose Imaging: Acquire echocardiographic images at various time points after peptide administration to assess the time course of its effects.
-
Image Analysis: Analyze the images to measure parameters of cardiac structure and function, including:
-
Left Ventricular Ejection Fraction (LVEF): The percentage of blood pumped out of the left ventricle with each contraction.
-
Fractional Shortening (FS): A measure of the change in the diameter of the left ventricle between systole and diastole.
-
Stroke Volume (SV) and Cardiac Output (CO): The volume of blood pumped per beat and per minute, respectively.
-
Data Interpretation and Expected Outcomes
Based on the known mechanism of action of apelin receptor agonists, administration of NH2-c[Cys-Arg-Leu-Ser-Cys]-K-G-P-(D-1Nal) is anticipated to result in a positive inotropic effect, leading to an increase in cardiac contractility. This would be observed as:
-
In vitro: Increased fractional shortening and faster contraction/relaxation velocities in isolated cardiomyocytes.
-
Ex vivo: Increased LVDP and +dP/dt in Langendorff-perfused hearts.
-
In vivo: Increased LVEF and fractional shortening in animal models.
The biased signaling profile of this peptide may lead to a distinct physiological response compared to other apelin analogues, potentially with a favorable therapeutic window. The prolonged cardiac effects noted in the literature suggest that this peptide may have a longer duration of action in vivo.[1]
Conclusion
NH2-c[Cys-Arg-Leu-Ser-Cys]-K-G-P-(D-1Nal) is a promising research tool for investigating the role of the apelin receptor in cardiac function. The protocols outlined in this document provide a framework for characterizing its effects on cardiac contractility at the cellular, organ, and whole-animal levels. Further studies are warranted to fully elucidate its therapeutic potential in cardiovascular disease.
References
- 1. Apelin receptor inhibition in ischemia-reperfused mouse hearts protected by endogenous n-3 polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Echocardiography protocol: A tool for infrequently used parameters in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
"solubility and preparation of NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) for experiments"
Application Notes and Protocols: NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the handling, solubilization, and experimental use of the synthetic cyclic peptide NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal). Given the specific and likely custom nature of this peptide, the following guidelines are based on established principles for working with synthetic peptides of similar characteristics. It is crucial to perform small-scale pilot experiments to determine the optimal conditions for your specific application.
The structure of this peptide suggests a cyclic core formed by a disulfide bond between two cysteine residues (represented by 'X'), with a linear tail. The presence of both hydrophobic (Leucine, D-1-Naphthylalanine) and charged (Arginine, Lysine) amino acids will influence its solubility and potential interactions.
Peptide Characteristics and Solubility
The solubility of a peptide is determined by its amino acid composition, sequence, and post-translational modifications. The table below summarizes the properties of the amino acids present in NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal).
Table 1: Amino Acid Properties
| Amino Acid | 3-Letter Code | 1-Letter Code | Property |
| Cysteine | Cys | C | Hydrophilic, forms disulfide bonds |
| Arginine | Arg | R | Basic, positively charged, hydrophilic |
| Leucine | Leu | L | Hydrophobic, aliphatic |
| Serine | Ser | S | Polar, uncharged, hydrophilic |
| Lysine | Lys | K | Basic, positively charged, hydrophilic |
| Glycine | Gly | G | Neutral, small, provides flexibility |
| Proline | Pro | P | Hydrophobic, introduces kinks in peptide backbone |
| D-1-Naphthylalanine | D-1Nal | - | Hydrophobic, aromatic |
Solubility Summary:
The peptide contains a mix of hydrophobic and hydrophilic/charged residues. The presence of Arginine and Lysine suggests that it will be soluble in aqueous solutions, particularly at a slightly acidic pH. However, the hydrophobic residues, especially the cyclic core and D-1-Naphthylalanine, may lead to aggregation at high concentrations.
Recommended Solvents:
-
Primary: Sterile, deionized water.
-
Secondary (if solubility in water is limited): Add a small amount of a solubilizing agent such as acetonitrile (B52724) or DMSO (not exceeding 0.1% in final cell culture medium). For basic peptides, a dilute aqueous solution of acetic acid (e.g., 10%) can aid dissolution.
Experimental Protocols
Peptide Reconstitution
This protocol describes the steps to solubilize the lyophilized peptide powder.
-
Pre-equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial.
-
Solvent Addition: Based on preliminary solubility tests (see section 3.2), add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration (e.g., 1-10 mM).
-
Dissolution: Gently vortex or sonicate the vial for a short period to ensure complete dissolution. Avoid vigorous shaking, which can cause aggregation.
-
Sterilization (Optional): If the peptide solution is intended for cell-based assays, it can be sterilized by passing it through a 0.22 µm filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term storage.
Solubility Test Protocol
To determine the optimal solvent and concentration, perform a small-scale solubility test.
-
Weigh a small amount: Accurately weigh a small amount of the lyophilized peptide (e.g., 1 mg).
-
Test primary solvent: Add a calculated volume of sterile water to achieve a high concentration (e.g., 10 mg/mL). Observe for complete dissolution.
-
Test secondary solvents: If the peptide does not fully dissolve in water, test other solvents such as a water/acetonitrile mixture or a small amount of DMSO followed by the addition of water.
-
Determine working concentration: Once a suitable solvent is identified, determine the maximum practical stock concentration.
Table 2: Example Solubility Test Results
| Solvent | Concentration (mg/mL) | Observation |
| Sterile Water | 1 | Clear solution |
| Sterile Water | 5 | Slight turbidity |
| 10% Acetic Acid in Water | 5 | Clear solution |
| 10% DMSO in Water | 10 | Clear solution |
Diagrams
Hypothetical Signaling Pathway
Many cyclic peptides act as modulators of G-protein coupled receptors (GPCRs). The following diagram illustrates a hypothetical signaling pathway that NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) might initiate upon binding to a GPCR.
Caption: Hypothetical GPCR signaling pathway for the peptide.
Experimental Workflow
The following diagram outlines a general workflow for evaluating the biological activity of the peptide in a cell-based assay.
Caption: General workflow for cell-based peptide assays.
"long-term stability of NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) in culture media"
An in-depth analysis of the long-term stability of the cyclic peptide NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) in culture media is crucial for researchers in drug development and related scientific fields. This peptide, a potent APJ agonist, demonstrates significant potential for prolonged cardiac effects, making the assessment of its stability paramount for the accurate interpretation of experimental results and for the development of potential therapeutics.[1] This document provides detailed application notes and protocols for evaluating the stability of this peptide in commonly used cell culture media.
Introduction to Peptide Stability in Culture Media
Peptides are susceptible to degradation in biological environments, which can limit their therapeutic efficacy and complicate in vitro studies.[2][3][4] Degradation can occur through enzymatic activity from proteases secreted by cells into the culture medium or present in serum supplements, as well as through chemical instability.[2][3][5][6] Cyclic peptides, such as NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal), are generally more resistant to degradation by exopeptidases compared to their linear counterparts due to the absence of free N- and C-termini.[7][8] However, they can still be cleaved by endopeptidases or undergo chemical modifications that affect their activity. Therefore, empirical determination of stability in the specific culture conditions to be used is essential.
Expected Stability Profile
The cyclic nature of NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) is expected to confer a higher degree of stability compared to linear peptides.[7][8] The presence of a D-amino acid (D-1Nal) further enhances resistance to enzymatic degradation, as proteases are typically specific for L-amino acids. However, the specific amino acids represented by 'X' and the overall conformation of the peptide will influence its susceptibility to cleavage. Long-term incubation in culture media, especially in the presence of cells and serum, will likely lead to some degree of degradation.
Quantitative Data Summary
To facilitate the comparison of stability data, results should be summarized in a clear, tabular format. The following table provides a template with hypothetical data for the stability of NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) in two common culture media, Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640, both supplemented with 10% Fetal Bovine Serum (FBS).
| Time (hours) | Concentration in DMEM + 10% FBS (µg/mL) | Percent Remaining in DMEM + 10% FBS | Concentration in RPMI-1640 + 10% FBS (µg/mL) | Percent Remaining in RPMI-1640 + 10% FBS |
| 0 | 10.00 | 100% | 10.00 | 100% |
| 6 | 9.85 | 98.5% | 9.90 | 99.0% |
| 12 | 9.62 | 96.2% | 9.75 | 97.5% |
| 24 | 9.13 | 91.3% | 9.40 | 94.0% |
| 48 | 8.25 | 82.5% | 8.81 | 88.1% |
| 72 | 7.40 | 74.0% | 8.15 | 81.5% |
Experimental Protocols
A detailed protocol for assessing the long-term stability of NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) in culture media is provided below. This protocol is based on established methods for peptide stability analysis.[9]
Protocol 1: Peptide Stability Assessment in Cell-Free Culture Media
Objective: To determine the chemical stability of the peptide in culture media in the absence of cellular enzymatic activity.
Materials:
-
NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) peptide
-
DMEM and/or RPMI-1640 culture medium
-
Fetal Bovine Serum (FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Water, HPLC grade
Procedure:
-
Preparation of Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in a suitable solvent (e.g., sterile water or DMSO).
-
Preparation of Test Media: Prepare the desired culture media (e.g., DMEM + 10% FBS, RPMI-1640 + 10% FBS).
-
Incubation:
-
Add the peptide stock solution to the test media to achieve a final concentration of 10 µg/mL.
-
Aliquot 1 mL of the peptide-containing media into sterile microcentrifuge tubes for each time point.
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
-
Sample Collection: At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), remove one tube for each medium.
-
Sample Processing:
-
To precipitate proteins, add an equal volume of a precipitation solution (e.g., 100% acetonitrile or a 1:1 mixture of ethanol (B145695) and acetonitrile) to the collected sample.[9]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant containing the peptide to a clean tube for analysis.
-
-
Analytical Quantification:
-
Analyze the supernatant using a validated reverse-phase HPLC or LC-MS method to quantify the remaining peptide concentration.[9][10]
-
The mobile phase can consist of a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Monitor the peptide elution at a specific wavelength (e.g., 220 nm) or by mass-to-charge ratio.
-
-
Data Analysis: Calculate the percentage of peptide remaining at each time point relative to the concentration at time 0.
Protocol 2: Peptide Stability Assessment in the Presence of Cells
Objective: To evaluate the enzymatic and chemical stability of the peptide in a cell culture environment.
Materials:
-
All materials from Protocol 1
-
A relevant cell line (e.g., HEK-293, Calu-3)[9]
-
Cell culture flasks or plates
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks and grow them to a desired confluency (e.g., 80-90%).
-
Media Replacement: Remove the existing culture medium and replace it with fresh medium containing the peptide at a final concentration of 10 µg/mL.
-
Incubation: Incubate the cells under standard conditions (37°C, 5% CO2).
-
Sample Collection: At specified time points, collect aliquots of the culture supernatant.
-
Sample Processing and Analysis: Follow steps 5-7 from Protocol 1 to process the samples and quantify the remaining peptide.
Visualizations
Signaling Pathway of NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal)
The peptide is an agonist for the APJ receptor, which is a G-protein coupled receptor. Its activation can lead to downstream signaling through Gαi1 and β-arrestin2 recruitment.[1]
Caption: APJ Receptor Signaling Pathway.
Experimental Workflow for Stability Assessment
The following diagram illustrates the general workflow for determining the stability of the peptide in culture media.
Caption: Peptide Stability Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. ijsra.net [ijsra.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Analysis of a Novel Cyclic Peptide
Topic: Mass Spectrometry Analysis of NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal)
Audience: Researchers, scientists, and drug development professionals involved in the characterization of complex peptides.
Introduction
Cyclic peptides are a significant class of molecules in drug discovery, valued for their high bioactivity, selectivity, and enhanced stability against proteolytic degradation compared to their linear counterparts.[1] Their constrained structure often leads to improved binding affinity for therapeutic targets.[1] However, the structural elucidation of these molecules presents a considerable analytical challenge. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a primary tool for the characterization of these complex structures.[2]
The analysis of cyclic peptides by tandem mass spectrometry (MS/MS) is more complex than for linear peptides.[3] Fragmentation of a cyclic structure requires an initial ring-opening event, which can occur at any amide bond, leading to multiple linear precursor ions and consequently, highly complex fragment ion spectra.[2][4] This complexity is compounded by the frequent inclusion of non-standard amino acids and unique cyclization strategies.[5]
This application note provides a detailed protocol for the analysis of the novel cyclic peptide NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) . It outlines a comprehensive workflow from sample preparation to data interpretation and provides a theoretical framework for understanding its fragmentation patterns. Due to the unspecified nature of the 'X' residues and the exact cyclization linkage, this note will establish a representative structure for demonstrative purposes and present a methodology that can be adapted once these details are known.
Assumed Structure for Analysis: For this note, we will assume a plausible structure where the cyclization occurs via a lactam bridge between the side chains of two different amino acids. Let the first 'X' be Aspartic Acid (D) and the second 'X' be Lysine (K) . The peptide sequence is thus NH2-D-R-L-S-K-K-G-P-(D-1Nal) , with a cyclic linkage between the side chains of D and the first K.
Experimental Protocol
This protocol details the steps for analyzing the target peptide using a standard high-resolution LC-MS/MS system, such as a Q-TOF or Orbitrap instrument.
Materials and Reagents
-
Peptide Sample: NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal), lyophilized powder
-
Solvents: LC-MS grade Water, Acetonitrile (ACN), and Formic Acid (FA)
-
Vials: Autosampler vials with inserts
-
Pipettes and Tips: Calibrated micropipettes and sterile tips
-
LC-MS/MS System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Thermo Scientific™ Q Exactive™ Plus or equivalent).[6]
Sample Preparation
-
Stock Solution (1 mg/mL): Dissolve 1 mg of the lyophilized peptide in 1 mL of LC-MS grade water. Vortex briefly to ensure complete dissolution.
-
Working Solution (10 µg/mL): Dilute the stock solution 1:100. For example, add 10 µL of the stock solution to 990 µL of Water with 0.1% Formic Acid.
-
Sample Transfer: Transfer the working solution to an autosampler vial for analysis.
Liquid Chromatography (LC) Method
-
Column: C18 reversed-phase column with appropriate dimensions (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). A C4 column can also be considered for more hydrophobic peptides.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
LC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 15.0 | 45 |
| 17.0 | 95 |
| 19.0 | 95 |
| 19.1 | 5 |
| 22.0 | 5 |
Mass Spectrometry (MS) Method
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS1 (Full Scan) Parameters:
-
Scan Range: 200 - 1800 m/z
-
Resolution: 70,000
-
AGC Target: 3e6
-
Maximum IT: 100 ms
-
-
MS2 (dd-MS2) Parameters:
-
Activation Type: Higher-energy Collisional Dissociation (HCD)
-
Resolution: 17,500
-
Isolation Window: 1.6 m/z
-
Collision Energy: Stepped NCE (Normalized Collision Energy) of 20, 30, 40
-
AGC Target: 1e5
-
Maximum IT: 50 ms
-
TopN: 5 (fragment the 5 most intense precursor ions from the MS1 scan)
-
Data Presentation and Interpretation
Identifying the Precursor Ion
The first step in data analysis is to identify the precursor ion in the MS1 spectrum. Based on our assumed structure (c[D-R-L-S-K]-K-G-P-(D-1Nal) ), the monoisotopic mass is calculated to be 1096.603 Da . In positive ESI mode, the peptide will likely be observed as multiply charged ions.
Table 1: Theoretical m/z Values for the Precursor Ion
| Ion Species | Charge (z) | Theoretical m/z |
| [M+H]⁺ | 1 | 1097.610 |
| [M+2H]²⁺ | 2 | 549.309 |
| [M+3H]³⁺ | 3 | 366.542 |
Note: The presence of two basic residues (Arginine and the second Lysine) makes the [M+2H]²⁺ and [M+3H]³⁺ species highly probable.
Interpreting Fragmentation (MS/MS) Spectra
The fragmentation of cyclic peptides is complex.[4][7] The process begins with a ring-opening event at one of the amide bonds within the cyclic portion, creating a linearized peptide. This linear intermediate then fragments into characteristic b- and y-ions.[8] Because the ring can open at multiple sites, several different series of fragment ions can be generated, complicating the spectrum.[4]
For our assumed structure, the initial ring opening would occur within the c[D-R-L-S-K] moiety. The resulting linear peptide would then fragment along its backbone. The presence of the bulky D-1-Naphthylalanine (D-1Nal) residue may influence fragmentation patterns.[9][10]
Table 2: Theoretical Monoisotopic m/z Values for Major Fragment Ions (Assuming Ring Opening at S-K bond)
This table represents a single possibility. The full spectrum will be a composite of multiple ring-opening scenarios.
| Ion Type | Sequence | Charge (z=1) m/z | Ion Type | Sequence | Charge (z=1) m/z |
| b-ions | y-ions | ||||
| b₂ | DR | 272.133 | y₁ | Nal | 216.102 |
| b₃ | DRL | 385.217 | y₂ | P-Nal | 313.155 |
| b₄ | DRLS | 472.249 | y₃ | G-P-Nal | 370.176 |
| b₅ | DRLSK | 600.344 | y₄ | K-G-P-Nal | 498.271 |
| b₆ | DRLSKK | 728.439 | y₅ | SK-G-P-Nal | 585.303 |
| b₇ | DRLSKKG | 785.460 | y₆ | LSK-G-P-Nal | 698.387 |
| b₈ | DRLSKKGP | 882.513 | y₇ | RLSK-G-P-Nal | 854.488 |
Visualization of Workflow and Fragmentation
Experimental and Data Analysis Workflow
The following diagram outlines the complete workflow from sample preparation to final data interpretation.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. frontierspartnerships.org [frontierspartnerships.org]
- 3. support.proteinmetrics.com [support.proteinmetrics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Interpretation of tandem mass spectra obtained from cyclic nonribosomal peptides. | Semantic Scholar [semanticscholar.org]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) Assays
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal issues in assays involving the cyclic peptide NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal in peptide-based assays?
Low signal in peptide assays can stem from a variety of factors, broadly categorized as issues with the peptide itself, suboptimal assay conditions, or problems with detection reagents. Common culprits include peptide degradation, improper storage, poor solubility, and incorrect concentration.[1] Assay conditions such as buffer composition, pH, incubation times, and temperature can also significantly impact signal strength.[2][3] Finally, issues with detection reagents, such as antibody affinity or enzyme activity, can lead to weak signals.[2][4]
Q2: My peptide contains a D-1Nal residue. Could this be contributing to low signal?
Yes, the presence of D-2-naphthylalanine (D-1Nal), a bulky and hydrophobic amino acid, can present challenges. Hydrophobic peptides are prone to aggregation and non-specific binding, which can reduce the effective concentration of the active peptide in your assay.[5][6] It can also lead to solubility issues, especially in aqueous buffers.[7][8] Careful optimization of peptide dissolution and the use of appropriate solvents or detergents may be necessary.[6][7]
Q3: How does the cyclic nature of my peptide affect the assay?
Peptide cyclization is often employed to enhance stability and binding affinity by constraining the peptide's conformation.[9][10][11] However, the cyclization strategy can significantly impact the peptide's biological activity.[9] If the cyclization is not optimal, it could hinder the peptide's ability to bind to its target, resulting in a low signal. It's also possible that different cyclization chemistries could affect the peptide's interaction with its target receptor.[9]
Q4: I'm observing high variability between wells in my ELISA. What could be the cause?
High well-to-well variability in an ELISA can be caused by inconsistent pipetting, inadequate washing, or temperature gradients across the plate.[2] Ensure that all wells are treated uniformly. Using multichannel pipettes or automated washing systems can improve consistency.[2] In addition, insufficient blocking of the plate can lead to non-specific binding and variable background signal.[4][12]
Troubleshooting Guides
Guide 1: Low Signal in a Competitive ELISA
This guide addresses low signal in a competitive ELISA format where the cyclic peptide competes with a labeled ligand for binding to a target protein coated on a plate.
Systematic Troubleshooting Workflow
Caption: Troubleshooting workflow for low signal in a peptide-based assay.
Quantitative Data Summary: Checkerboard Titration for Antibody Optimization
To determine the optimal concentrations of capture and detection antibodies, a checkerboard titration is recommended.[2][13] The goal is to find the combination that yields the highest signal-to-noise ratio.[2]
| Capture Ab (µg/mL) | Detection Ab (1:1000) | Detection Ab (1:2000) | Detection Ab (1:4000) | Detection Ab (1:8000) |
| 2.0 | 1.85 | 1.52 | 1.10 | 0.75 |
| 1.0 | 1.60 | 1.35 | 0.98 | 0.62 |
| 0.5 | 1.15 | 0.95 | 0.70 | 0.45 |
| 0.25 | 0.78 | 0.60 | 0.42 | 0.28 |
| Background | 0.20 | 0.15 | 0.12 | 0.10 |
Data represents optical density (OD) at 450 nm. The optimal condition (highlighted) provides a strong signal with low background.
Guide 2: Low Signal in a Fluorescence Polarization (FP) Assay
This guide focuses on troubleshooting low signal in a fluorescence polarization assay where the binding of a fluorescently labeled peptide to a larger protein is measured.
Potential Issues and Solutions in FP Assays
| Potential Cause | Verification | Suggested Solution |
| Low Fluorescence Intensity | Check the raw fluorescence signal of the labeled peptide. It should be at least 3-5 times higher than the buffer-only control.[14] | Increase the concentration of the labeled peptide. Ensure the plate reader's gain settings are optimized. |
| Unsuitable Fluorophore | The fluorophore's lifetime may not be appropriate for the size of the interacting molecules.[15] | Consider a different fluorophore with a longer fluorescence lifetime. Test labeling the peptide at a different position.[15] |
| Peptide Aggregation | Observe the peptide solution for visible precipitates. High mP values for the free peptide can also indicate aggregation. | Add a non-ionic detergent like Tween-20 (e.g., 0.01%) to the buffer.[16] Use sonication to break up aggregates.[7] |
| Insufficient Binding | The change in polarization (ΔmP) upon addition of the binding partner is minimal. | Increase the concentration of the binding partner. Optimize buffer conditions (pH, salt concentration) to promote binding. |
| Instrument Settings | Incorrect G-factor or filter sets for the specific fluorophore. | Calibrate the plate reader with the free fluorophore to determine the correct G-factor.[17] Verify the excitation and emission filters match the fluorophore's spectra.[17] |
Logical Relationship Diagram for FP Assay Optimization
Caption: Key factors influencing the output signal in an FP assay.
Experimental Protocols
Protocol 1: General Peptide Reconstitution and Handling
Given the hydrophobic nature of D-1Nal, proper handling is crucial.[7]
-
Equilibration: Before opening, allow the lyophilized peptide vial to equilibrate to room temperature for at least 10 minutes to prevent condensation.[7]
-
Initial Solubilization: For peptides with hydrophobic residues, it is often recommended to first dissolve them in a small amount of an organic solvent like DMSO, DMF, or acetonitrile.[7]
-
Aqueous Dilution: Slowly add the aqueous assay buffer to the dissolved peptide concentrate while vortexing to prevent precipitation.[7]
-
Concentration Verification: If possible, verify the final peptide concentration using UV spectrophotometry by measuring the absorbance of tryptophan or tyrosine residues, if present, or by using a peptide-specific colorimetric assay.
-
Storage: Aliquot the reconstituted peptide into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[18][1]
Protocol 2: Generic Sandwich ELISA for Peptide Detection
This protocol outlines a standard sandwich ELISA procedure that can be adapted for your specific peptide if you have two antibodies that recognize different epitopes.
-
Coating: Dilute the capture antibody to the optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., PBS, pH 7.4 or carbonate buffer, pH 9.6).[13] Add 100 µL to each well of a high-binding 96-well plate. Incubate overnight at 4°C.[13]
-
Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Blocking: Add 200 µL of blocking buffer (e.g., PBS with 1% BSA or a commercial blocker) to each well.[19] Incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate as in step 2. Add 100 µL of your peptide standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate as in step 2. Add 100 µL of the biotinylated detection antibody, diluted to its optimal concentration in blocking buffer. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate as in step 2. Add 100 µL of streptavidin-HRP conjugate, diluted according to the manufacturer's instructions. Incubate for 30 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate as in step 2. Add 100 µL of TMB substrate solution to each well.[3] Incubate at room temperature in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Reading: Read the absorbance at 450 nm on a microplate reader.[3]
Signaling Pathway Diagram
While the specific target of NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) is not defined, many cyclic peptides target G protein-coupled receptors (GPCRs). Below is a representative diagram of a common GPCR signaling cascade that could be activated by such a peptide.
Caption: A potential GPCR signaling pathway activated by a cyclic peptide.
References
- 1. genscript.com [genscript.com]
- 2. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 3. arp1.com [arp1.com]
- 4. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 5. Maximizing hydrophobic peptide recovery in proteomics and antibody development using a mass spectrometry compatible surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A facile cyclization method improves peptide serum stability and confers intrinsic fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bmglabtech.com [bmglabtech.com]
- 13. antbioinc.com [antbioinc.com]
- 14. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
- 19. mybiosource.com [mybiosource.com]
Technical Support Center: Optimizing NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the cyclic peptide NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) for various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) and what is its mechanism of action?
A1: NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) is a potent synthetic cyclic peptide that acts as an agonist for the Apelin Receptor (APJ), a G-protein coupled receptor (GPCR).[1] It has been shown to activate the Gαi1 signaling pathway with a half-maximal effective concentration (EC50) of 0.8 nM and to recruit β-arrestin-2 with an EC50 of 31 nM.[1] Its agonistic activity on the APJ receptor makes it a valuable tool for studying cardiovascular functions and other physiological processes regulated by the apelin system.
Q2: What is a good starting concentration range for this peptide in a new cell-based assay?
A2: For initial experiments, it is recommended to perform a broad-range dose-response curve to determine the optimal concentration window for your specific cell type and assay. A common starting range is from 1 nM to 100 µM.[2] This wide range will help in identifying the peptide's potency and any potential cytotoxicity at higher concentrations. Subsequent experiments can then focus on a narrower concentration range around the EC50 or IC50 values identified.
Q3: How should I dissolve and store the peptide?
A3: Proper handling of the peptide is crucial for maintaining its activity and ensuring experimental reproducibility.
-
Dissolving: Due to the hydrophobic nature of many cyclic peptides, it is recommended to first dissolve NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) in a small amount of a sterile organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. Subsequently, this stock solution can be serially diluted into your desired cell culture medium or assay buffer. Ensure the final DMSO concentration in your cell culture is non-toxic to your cells, typically below 0.5%.[2][3]
-
Storage: For long-term stability, store the lyophilized peptide at -20°C or -80°C. Once reconstituted, it is best practice to create single-use aliquots of the stock solution and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Q4: How does the choice of cell line affect the optimal peptide concentration?
A4: The optimal concentration of the peptide is highly dependent on the cell line used. This is primarily due to variations in the expression level of the APJ receptor on the cell surface. Cell lines with higher receptor expression will likely respond to lower concentrations of the peptide. It is crucial to use a cell line that endogenously expresses the APJ receptor or a cell line that has been engineered to express it, such as CHO-K1 or HEK293T cells.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing the concentration of NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) in cell-based assays.
| Problem | Potential Cause | Recommended Solution |
| No biological effect observed | 1. Peptide degradation: Improper storage or handling (e.g., multiple freeze-thaw cycles). 2. Low receptor expression: The chosen cell line may not express sufficient levels of the APJ receptor. 3. Incorrect assay endpoint: The assay may not be sensitive to the specific signaling pathway activated by the peptide (Gαi or β-arrestin). | 1. Use freshly prepared or properly stored aliquots of the peptide. 2. Confirm APJ receptor expression in your cell line using techniques like qPCR, western blot, or flow cytometry. Consider using a cell line known to express the APJ receptor. 3. Use an assay that directly measures Gαi activation (e.g., cAMP inhibition assay) or β-arrestin recruitment. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell distribution in the assay plate. 2. Peptide precipitation: The peptide may not be fully soluble in the assay medium. 3. Edge effects: Evaporation or temperature gradients across the assay plate. | 1. Ensure a homogenous cell suspension before and during plating. 2. Visually inspect for precipitate after adding the peptide to the medium. If precipitation occurs, try a lower final concentration or a different dilution method. 3. Avoid using the outer wells of the plate or ensure proper humidification during incubation. |
| Cell death or cytotoxicity observed | 1. High peptide concentration: The peptide itself may be toxic at high concentrations. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of the peptide. 2. Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% for DMSO).[2][3] |
| Unexpected or off-target effects | 1. Peptide interacting with serum proteins: Components in the serum may bind to the peptide, affecting its availability and activity. | 1. Perform experiments in both serum-containing and serum-free media to assess the impact of serum. If serum is found to interfere, consider using a serum-free medium for the assay. |
Experimental Protocols
Here are detailed protocols for key experiments to optimize the concentration of NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal).
Protocol 1: Dose-Response Curve for Gαi Activation (cAMP Inhibition Assay)
This assay measures the inhibition of forskolin-stimulated cAMP production, which is a downstream effect of Gαi activation.
Materials:
-
APJ-expressing cells (e.g., CHO-K1-hAPJ)
-
Cell culture medium
-
NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) peptide
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)
-
96-well or 384-well white opaque assay plates
Procedure:
-
Cell Seeding: Seed APJ-expressing cells into a white opaque 96-well or 384-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow overnight.
-
Peptide Preparation: Prepare a serial dilution of the peptide in serum-free medium or assay buffer. A common starting range is from 100 µM down to 1 nM.
-
Cell Treatment:
-
Carefully remove the growth medium from the wells.
-
Add the peptide dilutions to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Forskolin Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the negative control to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the peptide that causes 50% inhibition of the forskolin-induced cAMP production.
Protocol 2: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated APJ receptor. Commercially available assays, such as the PathHunter® β-arrestin assay, are commonly used.
Materials:
-
Cell line co-expressing APJ and a β-arrestin fusion protein (e.g., PathHunter® APJ cells)
-
Cell culture medium
-
NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) peptide
-
β-arrestin assay detection reagents
-
96-well or 384-well white opaque assay plates
Procedure:
-
Cell Seeding: Seed the β-arrestin reporter cell line into a white opaque 96-well or 384-well plate at the density recommended by the manufacturer. Allow cells to adhere overnight.
-
Peptide Preparation: Prepare a serial dilution of the peptide in the appropriate assay buffer.
-
Cell Treatment: Add the peptide dilutions to the cells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol.
-
Measurement: Incubate for the recommended time to allow the signal to develop, and then measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Plot the signal against the logarithm of the peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for β-arrestin recruitment.
Visualizations
Caption: Signaling pathway of NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) via the APJ receptor.
Caption: Experimental workflow for optimizing peptide concentration.
Caption: Troubleshooting decision tree for cell-based assays.
References
Technical Support Center: Preventing Aggregation of NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of the cyclic peptide NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) in solution.
Disclaimer
The following guidance is based on general principles of peptide chemistry and the known characteristics of the provided peptide backbone. The identity of the amino acid residues denoted by "X" is unknown and will significantly influence the peptide's overall properties, including its hydrophobicity and isoelectric point. Researchers should first characterize their specific peptide to apply these recommendations effectively.
Frequently Asked Questions (FAQs)
Q1: My NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) peptide is precipitating out of my aqueous buffer. What is the likely cause?
A1: Peptide precipitation is often due to aggregation, where individual peptide molecules stick together to form larger, insoluble complexes.[1][2] This is a common issue for peptides containing hydrophobic amino acids.[1] The aggregation of your peptide is likely driven by hydrophobic interactions between the leucine (B10760876) (L), D-1-naphthylalanine (D-1Nal), and potentially the unknown "X" residues.[1] Other contributing factors can include the peptide concentration, the pH of the solution, temperature, and the ionic strength of the buffer.[3][4]
Q2: How can I determine the charge of my specific peptide to select an appropriate buffer?
A2: To determine the net charge of your peptide at a given pH, you need to know the identity of the "X" amino acids. Once known, you can calculate the theoretical isoelectric point (pI), the pH at which the peptide has no net charge. Generally, peptides are most soluble at a pH that is at least 1-2 units away from their pI.[5][6][7]
To calculate the net charge, follow these steps:
-
Assign a value of +1 to each basic residue (Arginine - R, Lysine - K, and the N-terminal amine).
-
Assign a value of -1 to each acidic residue (Aspartic acid - D, Glutamic acid - E, and the C-terminal carboxyl, if not amidated).
-
Sum the values to determine the net charge at neutral pH.[8][9] Online peptide property calculators can also be used for this purpose.
Q3: What are the initial steps I should take to solubilize my peptide?
A3: A systematic approach is recommended.[1]
-
Start with a small amount: Always test the solubility with a small aliquot of your peptide first.[8]
-
Water first: Attempt to dissolve the peptide in sterile, distilled water.[1][10]
-
Consider the charge:
-
If the peptide is basic (net positive charge), and it doesn't dissolve in water, try adding a small amount of dilute acetic acid (e.g., 10%).[9][11]
-
If the peptide is acidic (net negative charge), try adding a small amount of dilute ammonium (B1175870) bicarbonate (e.g., 0.1 M) or ammonium hydroxide.[11][12]
-
-
Hydrophobic peptides: If your peptide is neutral or highly hydrophobic, you will likely need to use an organic solvent.[11][13] First, dissolve the peptide in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF).[11][13] Then, slowly add this concentrated stock solution to your aqueous buffer while stirring.[13]
Caution: Avoid using DMSO if your "X" residue is Cysteine (Cys) or Methionine (Met), as it can cause oxidation.[11][13][14] DMF is a suitable alternative in these cases.[11][13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Peptide immediately precipitates upon adding aqueous buffer to the organic stock solution. | The peptide's solubility limit in the final aqueous solution has been exceeded.[13] | - Reduce the final concentration of the peptide.[13]- Increase the proportion of organic co-solvent (be mindful of downstream assay compatibility).- Add the peptide stock solution more slowly to a vigorously stirred buffer.[1] |
| Peptide solution becomes cloudy over time when stored at 4°C. | The peptide is slowly aggregating at lower temperatures. This can be due to increased hydrophobic interactions. | - Store the peptide at a lower temperature, such as -20°C or -80°C, in aliquots to avoid freeze-thaw cycles.[7]- Consider adding a cryoprotectant like glycerol (B35011) if storing at -80°C.[7]- Evaluate the effect of temperature on solubility; some peptides are more soluble at higher temperatures.[5][11] |
| Sonication helps dissolve the peptide, but it precipitates again after standing. | The peptide is forming unstable supersaturated solutions. Sonication provides the energy to break up aggregates, but they reform over time.[8] | - The chosen solvent system is not optimal. Re-evaluate the pH and co-solvent concentration.- Consider adding excipients that stabilize the peptide in solution (see below). |
| Variability in experimental results. | Incomplete solubilization or ongoing aggregation is leading to inconsistent concentrations of active peptide. | - Always centrifuge the peptide solution before use to pellet any undissolved material.[11]- Use freshly prepared solutions for critical experiments.- Implement a method to quantify soluble peptide concentration before each experiment. |
Strategies for Preventing Aggregation
Optimization of Solution Conditions
The primary approach to preventing aggregation is to optimize the solvent conditions.
| Parameter | Recommendation | Rationale |
| pH | Adjust the pH to be at least 1-2 units away from the peptide's isoelectric point (pI).[5][6][7] | This increases the net charge on the peptide molecules, leading to electrostatic repulsion that counteracts aggregation.[7] |
| Co-solvents | Use minimal amounts of organic solvents like DMSO, DMF, or acetonitrile.[11][13] | These solvents can disrupt hydrophobic interactions that lead to aggregation.[11] The final concentration should be compatible with your experimental system. |
| Temperature | Investigate the effect of temperature on solubility. Store solutions appropriately. | While some peptides are more soluble at higher temperatures, prolonged exposure can lead to degradation.[5][11] For storage, freezing at -20°C or -80°C is generally recommended.[7] |
| Ionic Strength | Optimize the salt concentration in your buffer. | Salts can either stabilize the peptide by shielding charges or promote aggregation by salting out effects.[4][15] The optimal concentration is peptide-specific. |
Use of Excipients
Excipients are additives that can help stabilize the peptide and prevent aggregation.[16][17]
| Excipient Class | Examples | Mechanism of Action |
| Amino Acids | Arginine, Glycine, Proline[6][18] | Arginine can suppress aggregation by interacting with hydrophobic and charged residues. Proline disrupts the formation of ordered secondary structures that can lead to aggregation. |
| Surfactants | Polysorbates (Tween 20, Tween 80), Alkylsaccharides[18][19] | These non-ionic detergents can coat the hydrophobic surfaces of the peptide, preventing self-association.[16] They are effective at low concentrations.[18] |
| Sugars/Polyols | Sucrose, Mannitol, Glycerol | These agents are preferentially excluded from the peptide surface, which favors a more compact, soluble state. Glycerol also acts as a cryoprotectant during freezing.[7] |
| Polymers | Polyethylene Glycol (PEG) | Covalent attachment of PEG (PEGylation) can increase the hydrodynamic radius and shield hydrophobic regions, enhancing solubility and stability.[20] |
Experimental Protocols
Protocol 1: General Peptide Solubilization Workflow
This protocol outlines a systematic approach to finding a suitable solvent for your peptide.
Caption: A stepwise workflow for peptide solubilization.
Protocol 2: Detection of Peptide Aggregation using Thioflavin T (ThT) Assay
This assay is used to detect the presence of amyloid-like fibrillar aggregates, which are characterized by cross-β-sheet structures.
Caption: Workflow for the Thioflavin T aggregation assay.
Signaling Pathway and Logical Relationships
The process of peptide aggregation is influenced by a balance of intrinsic and extrinsic factors. The following diagram illustrates the logical relationship between these factors and the strategies to mitigate aggregation.
Caption: Factors influencing peptide aggregation and mitigation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. Aggregation of biologically important peptides and proteins: inhibition or acceleration depending on protein and metal ion concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. biobasic.com [biobasic.com]
- 10. genscript.com [genscript.com]
- 11. jpt.com [jpt.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. News - How to increase the solubility of peptides? [gtpeptide.com]
- 15. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 16. researchgate.net [researchgate.net]
- 17. Use of excipients to control aggregation in peptide and protein formulations | Semantic Scholar [semanticscholar.org]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
Technical Support Center: Addressing Off-Target Effects of Synthetic Cyclic Peptides
This technical support center is designed for researchers, scientists, and drug development professionals working with synthetic cyclic peptides. It provides troubleshooting guidance and frequently asked questions (FAQs) to help address common issues related to off-target effects encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
My cyclic peptide shows high potency for my target protein in biochemical assays, but in cell-based assays, I observe significant toxicity at similar concentrations. How can I determine if this is an off-target effect?
This is a common challenge. The observed cytotoxicity could stem from either exaggerated on-target effects (if the target is critical for cell survival) or off-target interactions. Here’s a troubleshooting guide to help you distinguish between these possibilities:
Troubleshooting Steps:
-
Validate On-Target Engagement in Cells: First, confirm that your peptide is engaging with its intended target in the cellular environment. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this. A positive thermal shift indicates target engagement.
-
Knockdown/Knockout of the Target Gene: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the cytotoxicity is on-target, cells with reduced target expression should become resistant to your cyclic peptide. If the toxicity persists even in the absence of the primary target, it strongly suggests an off-target effect.
-
Phenotypic Matching: Compare the observed cytotoxic phenotype with the known cellular consequences of inhibiting your target protein. Does the morphology of the dying cells match what is expected? If not, this could point towards off-target activity.
-
Off-Target Profiling: If the above steps suggest an off-target effect, consider broader profiling assays. Kinase profiling is a common starting point, as many cyclic peptides can inadvertently inhibit kinases. A broader approach would be chemical proteomics, such as affinity chromatography coupled with mass spectrometry, to identify a wider range of potential off-target binding partners.
I have identified a potential off-target protein for my cyclic peptide. How can I validate this interaction and assess its functional relevance?
Validating a suspected off-target interaction is crucial. Here’s how you can approach this:
Validation and Functional Assessment:
-
In Vitro Binding Assays: Express and purify the suspected off-target protein. Then, perform direct binding assays, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), to quantify the binding affinity of your cyclic peptide to this protein.
-
Competitive Binding Assays: Use a known ligand for the off-target protein in a competitive binding assay, such as a fluorescence polarization assay. This can help confirm that your peptide binds to a functional site on the off-target protein.
-
Cellular Engagement Assays: As with your primary target, you can use CETSA to confirm that your peptide engages with the suspected off-target protein in intact cells.
-
Functional Consequence Analysis: Investigate the functional impact of the peptide-off-target interaction. For example, if the off-target is an enzyme, does your peptide inhibit its activity? If it's a receptor, does your peptide block its signaling pathway?
-
Structure-Activity Relationship (SAR) Studies: Synthesize analogs of your cyclic peptide with minor structural modifications. If the SAR for binding to the primary target and the off-target protein differs, it may be possible to design a more selective peptide.
My cyclic peptide has poor cell permeability, and I'm not seeing any activity in my cell-based assays. How can I improve this?
Poor cell permeability is a known challenge for cyclic peptides. Several strategies can be employed to enhance it:
Strategies to Improve Cell Permeability:
-
N-Methylation: Introducing N-methylated amino acids into the peptide backbone can reduce the number of hydrogen bond donors, which can improve passive diffusion across the cell membrane.[1]
-
Side Chain Lipidation: Attaching a lipid moiety to the side chain of an amino acid can increase the overall lipophilicity of the peptide, aiding in membrane translocation.[1]
-
Introduction of D-Amino Acids: Replacing L-amino acids with their D-isomers can alter the peptide's conformation and improve its ability to cross cell membranes.[1]
-
Conformational Tuning: The three-dimensional shape of a cyclic peptide is critical for its permeability. Modifying the ring size or the sequence to favor a more "closed" conformation that shields polar groups can enhance membrane permeability.
It is important to note that these modifications can also impact the peptide's binding affinity for its target, so a careful balance must be struck.[2]
Quantitative Analysis of On-Target vs. Off-Target Activity
The following tables provide examples of quantitative data for cyclic peptides, comparing their activity against their intended target and known off-targets.
Table 1: Selectivity Profile of a Cyclic Peptide Kinase Inhibitor ([WR]9) [3]
| Target Kinase | On-Target/Off-Target | IC50 (µM) |
| c-Src | On-Target | 0.21 |
| Abl | Off-Target | 0.35 |
| Akt1 | Off-Target | <0.25 |
| Alk | Off-Target | <0.25 |
| Btk | Off-Target | <0.25 |
Table 2: On-Target and Off-Target Effects of Cyclosporin A
| Target/Process | On-Target/Off-Target | Effect |
| Calcineurin-NFAT Pathway | On-Target | Immunosuppression |
| JNK and p38 Signaling | Off-Target | Inhibition of T-cell activation |
| Renal Proximal Tubule Cells | Off-Target | Nephrotoxicity |
| Endothelial Cells | Off-Target | Cellular Toxicity |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess off-target effects.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify that a cyclic peptide binds to its intended target protein within intact cells. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Materials:
-
Cell culture medium, flasks, and plates
-
Cyclic peptide stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
PCR tubes
-
Thermocycler
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture your cells of interest to 80-90% confluency.
-
Treat the cells with your cyclic peptide at the desired concentration. Include a vehicle control (e.g., DMSO).
-
Incubate for 1-2 hours at 37°C to allow for compound uptake.
-
-
Heat Challenge:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS and aliquot them into PCR tubes.
-
Heat the samples in a thermocycler across a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes. Include a non-heated control.
-
-
Cell Lysis:
-
Immediately after the heat challenge, lyse the cells by adding lysis buffer and incubating on ice.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for your target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment condition, normalize the intensity of each heated sample to the non-heated control.
-
Plot the normalized intensity versus temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the peptide-treated sample compared to the vehicle control indicates target engagement.
-
Protocol 2: Affinity Chromatography followed by Mass Spectrometry for Off-Target Identification
This protocol aims to identify the binding partners of a cyclic peptide from a complex cell lysate.
Materials:
-
Affinity chromatography column or magnetic beads
-
Your cyclic peptide (with a handle for immobilization, e.g., biotin)
-
Cell lysate from your cells of interest
-
Binding buffer
-
Wash buffer
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Immobilization of the Cyclic Peptide:
-
Covalently attach your cyclic peptide to the affinity matrix (column resin or magnetic beads) according to the manufacturer's instructions.
-
-
Binding of Cellular Proteins:
-
Incubate the immobilized peptide with the cell lysate to allow for the binding of target and off-target proteins.
-
-
Washing:
-
Wash the affinity matrix extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the specifically bound proteins from the affinity matrix using an appropriate elution buffer (e.g., containing a high salt concentration or a change in pH).
-
-
Mass Spectrometry Analysis:
-
Analyze the eluted protein sample by mass spectrometry to identify the proteins that were bound to your cyclic peptide.
-
-
Data Analysis and Hit Validation:
-
Analyze the mass spectrometry data to identify proteins that are significantly enriched in the sample compared to a negative control (e.g., beads without the peptide).
-
Validate the identified potential off-targets using orthogonal methods as described in the troubleshooting section.
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the on-target and known off-target signaling pathways affected by the immunosuppressive cyclic peptide, Cyclosporin A.
References
Technical Support Center: Troubleshooting Cyclic Peptide GPCR Agonist Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cyclic peptide GPCR agonist experiments. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by GPCRs upon agonist binding?
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that, upon activation by an agonist, trigger intracellular signaling cascades through heterotrimeric G proteins. The specific pathway activated depends on the G alpha (Gα) subunit the receptor couples to. The three main canonical pathways are:
-
Gαs Pathway: Activation of the Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][2][3][4]
-
Gαi Pathway: Activation of the Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[2][4][5][6]
-
Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores.[2][7][8]
Some GPCRs can also signal through Gα12/13 or β-arrestin pathways.[9]
Q2: I am not observing a significant signal in my cAMP assay after stimulating with my cyclic peptide agonist. What are the potential causes and solutions?
A low or absent signal in a cAMP assay is a common issue with several potential root causes.[10] A systematic troubleshooting approach is recommended.
-
Low Receptor Expression: The cell line used may not express the target GPCR at a sufficient level.[10][11]
-
Solution: Confirm receptor expression using techniques like qPCR, Western blot, or flow cytometry. Consider using a stably transfected cell line with confirmed high receptor expression.[10]
-
-
cAMP Degradation: Endogenous phosphodiesterases (PDEs) rapidly degrade cAMP, which can mask the signal from agonist stimulation.[10][11]
-
Suboptimal Cell Density: The number of cells per well can significantly impact the assay window. Too few cells may not produce a detectable amount of cAMP, while too many cells can lead to a decreased assay window.[1]
-
Solution: Perform a cell titration experiment to determine the optimal cell density that provides the best signal-to-background ratio.[1]
-
-
Inactive Peptide: The cyclic peptide may have degraded or may not be active.
-
Solution: Ensure proper storage and handling of the peptide. Prepare fresh dilutions for each experiment and verify the peptide's purity and integrity using methods like mass spectrometry.[12]
-
-
Insufficient Stimulation Time: The incubation time with the agonist may not be long enough to allow for maximal cAMP production, especially for slow-associating agonists.[1]
-
Solution: Optimize the stimulation time by performing a time-course experiment to determine when the maximal response is achieved.[1]
-
Q3: My calcium mobilization assay is showing high background fluorescence. What could be the cause?
High background in a calcium flux assay can obscure the signal from your cyclic peptide agonist.
-
Serum Interference: Components in serum can non-specifically activate signaling pathways, leading to elevated basal calcium levels.[10]
-
Solution: Serum-starve the cells for a few hours before the assay.[10]
-
-
Cell Health: Unhealthy or dying cells can have leaky membranes, leading to an uncontrolled influx of calcium.
-
Solution: Ensure cells are healthy and have good viability before plating for the assay.
-
-
Autofluorescence: Some compounds or media components can be inherently fluorescent.
-
Solution: Run appropriate controls, including vehicle-only and unstained cells, to determine the level of background fluorescence.
-
Q4: Should I use a promiscuous or chimeric G protein in my assay?
If your GPCR of interest does not naturally couple to a G protein that elicits a readily measurable downstream signal (like Gαq for calcium assays), you can use engineered G proteins.
-
Promiscuous G proteins (e.g., Gα15/16): These can couple to a wide range of GPCRs and divert their signaling through the Gαq pathway, enabling a calcium readout.[13][14]
-
Chimeric G proteins (e.g., Gαqi5): These are engineered G proteins where the C-terminus of one Gα subunit is swapped with that of another. For example, a Gαi-coupled receptor can be made to signal through the Gαq pathway by using a Gαqi chimera, allowing for a calcium-based assay.[15][16]
The choice to use these tools depends on your specific GPCR and the desired assay format. It is often necessary to test different options to find the one that provides the most robust signal.[15][16]
Data Presentation
Table 1: Troubleshooting Guide for Low Signal in cAMP Assays
| Potential Cause | Recommended Solution |
| Low Receptor Expression | Confirm receptor expression (qPCR, Western blot); use a high-expressing stable cell line.[10][11] |
| cAMP Degradation | Include a PDE inhibitor (e.g., IBMX) in the assay buffer.[1][10][11] |
| Suboptimal Cell Density | Perform a cell titration to find the optimal density for the best assay window.[1] |
| Inactive/Degraded Peptide | Use freshly prepared peptide solutions; verify peptide integrity.[12] |
| Insufficient Stimulation Time | Optimize incubation time with a time-course experiment.[1] |
| Inappropriate Assay Buffer | Use the stimulation buffer provided with the kit or an optimized buffer. For long incubations (>2h), consider using cell culture medium to reduce cell stress.[1] |
Table 2: Key Parameters for Assay Optimization
| Parameter | Gαs-coupled (cAMP increase) | Gαi-coupled (cAMP decrease) | Gαq-coupled (Calcium flux) |
| Primary Readout | Increased cAMP | Decreased cAMP | Increased intracellular Ca2+ |
| Key Reagents | Agonist, PDE inhibitor (e.g., IBMX) | Agonist, Forskolin (to stimulate basal cAMP), PDE inhibitor | Agonist, Calcium-sensitive dye (e.g., Fluo-4) |
| Typical Stimulation Time | 15-60 minutes[1] | 15-60 minutes | 1-2 minutes[9] |
| Cell Density | Optimize for maximal assay window[1] | Optimize for maximal assay window[5] | Optimize for confluent monolayer and robust signal |
| Serum in Assay? | Recommended to serum-starve[10] | Recommended to serum-starve[10] | Recommended to serum-starve |
Experimental Protocols
Detailed Methodology: cAMP Accumulation Assay (Gαs-coupled Receptor)
-
Cell Preparation:
-
Seed cells (e.g., HEK293 or CHO expressing the target GPCR) into a 96-well plate at a pre-optimized density.
-
Allow cells to adhere and grow overnight.
-
On the day of the assay, remove the culture medium and replace it with a stimulation buffer, with or without a PDE inhibitor like 0.5 mM IBMX.[13]
-
Incubate the cells for a short period (e.g., 10-30 minutes) at 37°C.[13]
-
-
Agonist Stimulation:
-
Prepare serial dilutions of the cyclic peptide agonist in the stimulation buffer.
-
Add the agonist dilutions to the cells and incubate for the optimized stimulation time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, ELISA).
-
Add the detection reagents to the lysate.
-
Incubate as required by the kit.
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader.
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Detailed Methodology: Calcium Mobilization Assay (Gαq-coupled Receptor)
-
Cell Preparation:
-
Seed cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Allow cells to adhere overnight.
-
-
Dye Loading:
-
Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading solution.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour), followed by incubation at room temperature in the dark.[9]
-
-
Agonist Stimulation and Signal Reading:
-
Prepare serial dilutions of the cyclic peptide agonist in an appropriate assay buffer.
-
Place the cell plate and the agonist plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
The instrument will record a baseline fluorescence reading for a few seconds.
-
The instrument will then inject the agonist into the wells, and fluorescence will be continuously recorded over time (typically 1-2 minutes).[9]
-
-
Data Analysis:
-
The change in fluorescence intensity (peak signal minus baseline) is calculated for each well.
-
Plot the fluorescence change against the agonist concentration.
-
Fit the data to a dose-response curve to determine the EC50.
-
Visualizations
Caption: Major GPCR signaling pathways activated by cyclic peptide agonists.
Caption: Troubleshooting decision tree for low signal in GPCR functional assays.
Caption: General experimental workflow for a cyclic peptide GPCR agonist assay.
References
- 1. revvity.com [revvity.com]
- 2. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. researchgate.net [researchgate.net]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and Validation of Novel Peptide Agonists for G-protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GPCR Assay Optimization With Chimeric G Proteins [sbdrugdiscovery.com]
- 16. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measuring Biased Agonism of APJ Ligands
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying biased agonism at the Apelin Receptor (APJ).
Frequently Asked Questions (FAQs)
Q1: What is biased agonism at the APJ receptor?
A1: Biased agonism, also known as functional selectivity, describes the ability of different ligands (agonists) to bind to the APJ receptor and preferentially activate one downstream signaling pathway over another.[1] The APJ receptor, a G protein-coupled receptor (GPCR), can signal through G protein-dependent pathways (e.g., involving Gαi or Gαq proteins) and β-arrestin-dependent pathways.[2][3][4] A biased agonist will selectively engage one of these pathways, leading to distinct cellular responses.[1] This is in contrast to a "balanced agonist" which activates both pathways to a similar extent.
Q2: Why is it important to study biased agonism of APJ ligands?
A2: Studying biased agonism is crucial for drug development. By designing ligands that selectively activate a therapeutic signaling pathway while avoiding pathways that cause adverse effects, it's possible to create more specific and effective drugs with fewer side effects.[5][6] For instance, in the context of the APJ receptor, Gαi signaling is thought to be protective in certain cardiovascular conditions, while β-arrestin signaling might contribute to other effects.[6] Therefore, a Gαi-biased APJ agonist could be a promising therapeutic strategy.
Q3: What are the main signaling pathways activated by the APJ receptor?
A3: The APJ receptor primarily signals through two main pathways:
-
G Protein-Dependent Pathways: Upon activation, the APJ receptor can couple to inhibitory G proteins (Gαi), which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[4] It can also couple to Gq proteins, activating phospholipase C (PLC) and subsequent downstream signaling cascades.[4] These pathways are involved in effects like vasodilation and cardiac contractility.[2]
-
β-Arrestin-Dependent Pathways: Ligand binding can also promote the recruitment of β-arrestin proteins to the APJ receptor.[3] β-arrestin recruitment leads to receptor desensitization and internalization, and can also initiate its own distinct signaling cascades, such as activating MAP kinases like ERK1/2.[3][4]
Q4: What are the key experimental assays used to measure biased agonism?
A4: To quantify biased agonism, it is essential to measure the activity of at least two distinct signaling pathways. The most common assays for the APJ receptor include:
-
G-Protein Activation Assays:
-
cAMP Accumulation Assays: To measure the activity of Gαi-coupled signaling, forskolin (B1673556) is used to stimulate cAMP production, and the inhibitory effect of the APJ ligand is quantified.[7]
-
GTPγS Binding Assays: This assay measures the binding of a non-hydrolyzable GTP analog (GTPγS) to G proteins upon receptor activation, providing a direct measure of G protein activation.
-
-
β-Arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin to the activated APJ receptor. Common methods include:
-
Bioluminescence Resonance Energy Transfer (BRET): This assay measures the proximity of a luciferase-tagged receptor and a fluorescently-tagged β-arrestin.[8]
-
Enzyme Fragment Complementation (EFC): In this assay, the receptor and β-arrestin are tagged with inactive enzyme fragments. Upon recruitment, the fragments combine to form an active enzyme, generating a detectable signal. The PathHunter assay is a common example of this technology.[9][10]
-
Troubleshooting Guide
Issue 1: High variability or low signal-to-noise ratio in my β-arrestin recruitment assay.
-
Possible Cause 1: Suboptimal Cell Health or Passage Number.
-
Troubleshooting Tip: Ensure that cells are healthy, in the logarithmic growth phase, and are not used at a high passage number. The physiological state of the cells can significantly impact receptor expression and signaling.[9] Create a cell bank of a validated passage number to ensure consistency across experiments.
-
-
Possible Cause 2: Incorrect Assay Component Concentration.
-
Troubleshooting Tip: Optimize the concentrations of all assay components, including the substrate and the cell density per well. Perform a cell titration to find the optimal number of cells that gives the best signal window.
-
-
Possible Cause 3: Inconsistent Incubation Times.
-
Troubleshooting Tip: Adhere strictly to the recommended incubation times for cell plating, compound treatment, and signal detection as specified in the assay protocol. Kinetic effects can alter the apparent bias of a ligand.[11]
-
Issue 2: My results suggest ligand bias, but I'm not sure if it's "real" ligand bias or "system" bias.
-
Possible Cause: Differential Amplification of Signaling Pathways.
-
Troubleshooting Tip: "System bias" can arise from differences in the amplification of the signaling pathways being measured in a particular cell system, not from the ligand itself.[11][12] To mitigate this, try to choose assays with similar levels of signal amplification.[11][13] It is also important to confirm any observed biased agonism in a physiologically relevant cell type, as the cellular context can influence the signaling outcome.[11]
-
Issue 3: A known "balanced" agonist appears biased in my assays.
-
Possible Cause: Differences in Assay Kinetics.
-
Troubleshooting Tip: The kinetics of ligand binding and signal generation can differ between assays. An apparently biased result could be due to measuring the responses at a single, non-optimal time point.[11] Perform a time-course experiment for each assay to understand the kinetics of the response for your reference and test ligands.
-
-
Possible Cause: Use of an Inappropriate Reference Ligand.
-
Troubleshooting Tip: The choice of the reference "balanced" agonist is critical for quantifying bias. Ensure that the reference ligand you are using is well-characterized and behaves as a balanced agonist for the APJ receptor in your specific experimental system.
-
Issue 4: I am seeing a very weak or no response in one of my signaling pathways for a particular ligand.
-
Possible Cause: "Extreme" Biased Agonism.
-
Troubleshooting Tip: Some ligands may exhibit such strong bias that they produce a response in one pathway at concentrations that are far from those required to elicit a response in the other. This is known as "extreme" bias.[14] In such cases, standard operational models for calculating bias may not be suitable. A competitive model, where the biased ligand's ability to inhibit the response of a known balanced agonist in the non-preferred pathway is measured, can be a useful alternative.[14]
-
Data Presentation
Table 1: Example Potency of APJ Ligands in Different Signaling Assays
| Ligand | β-Arrestin Recruitment (log EC50) | cAMP Inhibition (log EC50) | GTPγS Binding (log EC50) |
| pyr-apelin-13 | -8.96 ± 0.03 | -9.93 ± 0.03 | -8.10 ± 0.05 |
| AM-8123 | -9.45 ± 0.08 | -9.44 ± 0.04 | -8.95 ± 0.05 |
| AMG 986 | -9.61 ± 0.13 | -9.64 ± 0.03 | -9.54 ± 0.03 |
Data adapted from a study on small-molecule APJ agonists.[15] EC50 values represent the concentration of the ligand that produces 50% of the maximal response.
Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay (using Enzyme Fragment Complementation)
This protocol is based on the principles of the DiscoverX PathHunter assay.[9][10]
1. Cell Culture and Plating: a. Culture PathHunter cells expressing the APJ receptor fused to a ProLink (PK) enzyme fragment and β-arrestin fused to an Enzyme Acceptor (EA) fragment in the recommended medium. b. Harvest cells during their logarithmic growth phase. c. Plate the cells in a 384-well white, solid-bottom assay plate at a pre-optimized density. d. Incubate the plate at 37°C in a humidified CO2 incubator for the recommended time (e.g., 24 hours).
2. Compound Preparation and Addition: a. Prepare serial dilutions of your test ligands and a reference agonist in the appropriate assay buffer. b. Add the diluted compounds to the cell plate. For antagonist testing, add the antagonist first, incubate, and then add a concentration of agonist that gives an EC80 response.
3. Incubation: a. Incubate the plate at 37°C for a predetermined time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
4. Signal Detection: a. Prepare the detection reagent containing the enzyme substrate according to the manufacturer's instructions. b. Add the detection reagent to each well of the assay plate. c. Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to occur. d. Read the chemiluminescent signal using a plate reader.
5. Data Analysis: a. Plot the luminescence signal against the logarithm of the ligand concentration. b. Fit the data to a four-parameter logistic equation to determine the EC50 and Emax for each ligand.
Protocol 2: Gαi-Mediated cAMP Inhibition Assay
This protocol outlines a method for measuring the inhibition of cAMP production following APJ receptor activation.[7]
1. Cell Culture and Plating: a. Culture cells expressing the APJ receptor (e.g., CHO or HEK293 cells) in the appropriate medium. b. Harvest and plate the cells in a 384-well assay plate at an optimized density. c. Incubate overnight at 37°C in a humidified CO2 incubator.
2. Compound and Forskolin Addition: a. Prepare serial dilutions of your test ligands. b. Prepare a solution of forskolin (a direct activator of adenylyl cyclase) at a concentration that produces a submaximal cAMP response (e.g., EC80). c. Add the test ligands to the cells, followed by the addition of the forskolin solution. This co-stimulation is crucial for detecting the inhibitory effect of the Gαi pathway.
3. Incubation: a. Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
4. Cell Lysis and cAMP Detection: a. Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or an equivalent technology.
5. Data Analysis: a. Plot the detection signal (which is inversely proportional to the cAMP concentration in a competitive assay) against the logarithm of the ligand concentration. b. Fit the data to a four-parameter logistic equation to determine the EC50 and Emax for the inhibition of cAMP production.
Mandatory Visualizations
Caption: APJ Receptor Signaling Pathways.
Caption: Experimental Workflow for Measuring Biased Agonism.
References
- 1. Biased ligand quantification in drug discovery: from theory to high throughput screening to identify new biased μ opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. Frontiers | The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. A Systematic Approach to Identify Biased Agonists of the Apelin Receptor through High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apelin, Elabela/Toddler, and biased agonists as novel therapeutic agents in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 11. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 12. Systematic errors in detecting biased agonism: Analysis of current methods and development of a new model-free approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. A novel method for analyzing extremely biased agonism at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Solubility and Handling of NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) and Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cyclic peptide NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal), a potent APJ agonist, and its analogs. Proper handling and solubilization of this peptide are critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of the cyclic peptide NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal)?
A1: The solubility of this peptide is influenced by the specific amino acids at the 'X' positions. Assuming 'X' represents hydrophobic or aliphatic residues, the peptide will likely exhibit moderate to poor aqueous solubility due to the presence of Leucine (L), Phenylalanine (if present at an 'X' position), and the highly hydrophobic D-1-Naphthylalanine (D-1Nal).[1][2][3] However, the presence of charged residues, Arginine (R) and Lysine (K), will enhance its solubility in acidic aqueous solutions.[4][5]
Q2: What is the recommended initial solvent for dissolving this peptide?
A2: For a first attempt, sterile, deionized water with a small amount of acid (e.g., 0.1% acetic acid or trifluoroacetic acid - TFA) is recommended.[6] The acidic pH will protonate the basic side chains of Arginine and Lysine, increasing the overall positive charge and promoting solubility.[4] If aqueous solubility is insufficient, a small amount of an organic co-solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) can be used for initial dissolution, followed by slow dilution with the desired aqueous buffer.[4][6]
Q3: My peptide solution appears cloudy or has visible particulates. What should I do?
A3: A cloudy or particulate-containing solution indicates incomplete dissolution or aggregation. The following steps can be taken:
-
Sonication: A brief sonication in a water bath can help break up aggregates and improve dissolution.[6]
-
Gentle Warming: Gently warming the solution (e.g., to 37°C) may increase the solubility of some peptides. However, prolonged heating should be avoided to prevent degradation.
-
pH Adjustment: Ensure the pH of your solution is acidic (e.g., pH 3-5) to maximize the positive charge of the peptide.
-
Change of Solvent System: If the above methods fail, the peptide may need to be dissolved in a stronger organic solvent system as outlined in the troubleshooting guide below.
Q4: How does the D-1Nal residue affect the peptide's solubility?
A4: D-1-Naphthylalanine (D-1Nal) is a bulky and highly hydrophobic unnatural amino acid. Its presence significantly contributes to the overall hydrophobicity of the peptide, which can decrease its aqueous solubility.[1][2] The large aromatic side chain can also promote intermolecular interactions, potentially leading to aggregation.[2]
Q5: What are the best storage conditions for the lyophilized powder and stock solutions?
A5: Lyophilized peptide should be stored at -20°C or -80°C in a desiccated environment. Once reconstituted, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -80°C.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Peptide will not dissolve in acidic water. | High hydrophobicity due to 'X' residues and D-1Nal. | 1. Use a co-solvent: Dissolve the peptide in a minimal amount of DMSO or DMF first. Then, slowly add the aqueous buffer to the peptide solution while vortexing.[4][6] 2. Increase acid concentration: Try a slightly higher concentration of acetic acid or TFA. |
| Peptide precipitates upon addition of aqueous buffer to the organic stock solution. | The peptide has reached its solubility limit in the final buffer composition. | 1. Lower the final concentration: Prepare a more dilute final solution. 2. Increase the co-solvent percentage: Increase the proportion of the organic solvent in the final solution (ensure compatibility with your assay). 3. Slow dilution: Add the organic stock to the aqueous buffer very slowly while vigorously stirring. |
| Inconsistent results between experiments. | Peptide aggregation or inaccurate concentration due to incomplete dissolution. | 1. Ensure complete dissolution: Visually inspect the stock solution for any particulates before use. Briefly sonicate if necessary. 2. Quantify peptide concentration: Use a method like UV-Vis spectroscopy (at 280 nm if 'X' is an aromatic residue) or a peptide quantification assay to confirm the concentration of your stock solution. |
| Loss of biological activity. | Peptide degradation due to improper storage or handling. | 1. Aliquot stock solutions: Avoid multiple freeze-thaw cycles. 2. Use sterile buffers: Prevent microbial contamination. 3. Store protected from light: Especially if any residues are light-sensitive. |
Quantitative Data Summary
The following table provides an illustrative summary of the potential solubility of a representative peptide, NH2-c[A-R-L-S-F]-K-G-P-(D-1Nal) , in various solvent systems. Note: This data is representative and actual solubility may vary based on the exact sequence and purity.
| Solvent System | Estimated Solubility (mg/mL) | Remarks |
| Deionized Water (pH 7) | < 0.1 | Expected to be very low due to hydrophobic residues. |
| 0.1% Acetic Acid in Water | 1 - 2 | The acidic pH improves solubility by protonating Arg and Lys. |
| 50% Acetonitrile / 50% Water (0.1% TFA) | > 10 | A common solvent system for reverse-phase HPLC, indicating good solubility. |
| 100% DMSO | > 20 | High solubility is expected in a strong organic solvent.[6] |
| 10% DMSO in PBS (pH 7.4) | 0.5 - 1 | Solubility is limited in neutral aqueous buffer even with a co-solvent. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Peptide
-
Equilibrate the vial: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.
-
Add Solvent: Based on the desired stock concentration and the peptide's characteristics, add the appropriate solvent. For this peptide, start with sterile water containing 0.1% acetic acid.
-
Vortex: Gently vortex the vial to mix.
-
Sonication (if necessary): If the peptide does not fully dissolve, place the vial in a water bath sonicator for 5-10 minutes.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into low-protein-binding tubes and store at -80°C.
Protocol 2: Preparation of Working Solutions
-
Thaw Stock Solution: Thaw a single aliquot of the stock solution at room temperature.
-
Dilution: Slowly add the stock solution to your pre-chilled assay buffer while gently vortexing.
-
Final Concentration: Ensure the final concentration of any organic solvent (e.g., DMSO) is compatible with your experimental system (typically <1% for cell-based assays).
-
Use Immediately: It is recommended to use the working solution immediately after preparation.
Visualizations
APJ Receptor Signaling Pathway
The peptide NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) is a potent agonist of the Apelin Receptor (APJ).[7] Upon binding, it can trigger downstream signaling through both G-protein-dependent (Gαi1) and G-protein-independent (β-arrestin2) pathways.[7]
Experimental Workflow for Peptide Solubilization
The following workflow outlines a systematic approach to solubilizing a challenging cyclic peptide for use in biological assays.
References
- 1. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solution structure of a novel D-naphthylalanine substituted peptide with potential antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bachem.com [bachem.com]
- 6. biocat.com [biocat.com]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide for Researchers
This guide provides a detailed comparison of the binding affinity and functional activity of the potent Apelin Receptor (APJ) agonist, NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal), also known as compound 39, across related intracellular signaling pathways. The data presented herein is crucial for researchers in pharmacology and drug development seeking to understand the selectivity and potential therapeutic applications of this macrocyclic peptide analog.
Quantitative Cross-Reactivity Data
The following table summarizes the quantitative data for the interaction of NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) with the human APJ receptor and its downstream signaling effectors. This peptide demonstrates high affinity for the APJ receptor and functional selectivity in its signaling profile.
| Receptor/Pathway | Parameter | Value | Reference |
| Human APJ Receptor | Kᵢ (Binding Affinity) | 0.6 nM | [1][2] |
| Gαᵢ₁ Activation | EC₅₀ (Potency) | 0.8 nM | [1][2] |
| β-arrestin2 Recruitment | EC₅₀ (Potency) | 31 nM | [1][2] |
| Gα₁₂ Activation | Activity | No activation observed | [1] |
Key Observations:
-
The sub-nanomolar binding affinity (Kᵢ) indicates a very strong interaction between the peptide and the APJ receptor.[1][2]
-
The peptide is a highly potent agonist for the Gαᵢ₁ signaling pathway, which is comparable to the endogenous ligand [Pyr¹]-apelin-13.[1]
-
While it does recruit β-arrestin2, the potency is significantly lower than for Gαᵢ₁ activation, suggesting a bias towards the G-protein pathway.[1]
-
Notably, the compound does not activate the Gα₁₂ signaling pathway, a key point of selectivity that distinguishes it from other apelin analogs.[1] This lack of Gα₁₂ activation may have implications for its physiological effects, particularly in the cardiovascular system.
Experimental Methodologies
The data presented in this guide were generated using the following key experimental protocols:
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of the test compound for the APJ receptor.
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human APJ receptor.
-
Radioligand: [¹²⁵I]-[Pyr¹]-Apelin-13 is used as the radiolabeled competitor.
-
Procedure:
-
Membranes from the APJ-expressing cells are prepared.
-
A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal)).
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using a gamma counter.
-
-
Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Gαᵢ₁ Activation Assay (cAMP Inhibition)
This functional assay measures the potency (EC₅₀) of the compound to activate the Gαᵢ₁ signaling pathway, which leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
-
Cell Line: Chinese Hamster Ovary (CHO)-K1 cells co-expressing the human APJ receptor and a cAMP-responsive element-luciferase reporter gene.
-
Procedure:
-
Cells are pre-treated with forskolin (B1673556) to stimulate cAMP production.
-
Increasing concentrations of the test compound are added to the cells.
-
Following incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF or luminescence-based).
-
-
Data Analysis: The EC₅₀ value, representing the concentration of the agonist that produces 50% of the maximal inhibition of cAMP production, is determined from the dose-response curve.
β-Arrestin2 Recruitment Assay
This assay quantifies the ability of the compound to induce the recruitment of β-arrestin2 to the activated APJ receptor.
-
Assay Principle: Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC) assays are commonly used. For instance, the PathHunter® β-arrestin assay (DiscoverX) utilizes EFC.
-
Procedure (PathHunter® as an example):
-
A cell line is engineered to express the APJ receptor fused to a small enzyme fragment (ProLink™) and β-arrestin2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Upon agonist stimulation, β-arrestin2 is recruited to the APJ receptor, forcing the complementation of the two enzyme fragments and forming an active β-galactosidase enzyme.
-
A substrate is added, and the resulting chemiluminescent signal is measured.
-
-
Data Analysis: The EC₅₀ value is calculated from the dose-response curve, indicating the concentration of the compound that elicits 50% of the maximal β-arrestin2 recruitment.
Visualizing the Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for assessing the binding and functional activity of the APJ agonist.
Caption: Signaling pathways activated by the APJ receptor upon agonist binding.
References
A Head-to-Head Comparison of the Synthetic Apelin Receptor Agonist NH2-c[Cha-R-L-S-H]-K-G-P-(D-1Nal) and the Endogenous Ligand Apelin-17
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel synthetic macrocyclic apelin receptor (APJ) agonist, NH2-c[Cha-R-L-S-H]-K-G-P-(D-1Nal) (also known as compound 39), and the endogenous peptide, apelin-17. This comparison focuses on their biochemical properties, signaling profiles, and potential therapeutic implications, supported by available experimental data.
Introduction to the Apelin System and its Ligands
The apelin receptor (APJ) is a G protein-coupled receptor (GPCR) that, along with its endogenous peptide ligands, forms a critical signaling system involved in a myriad of physiological processes, most notably cardiovascular function and fluid homeostasis.[1] Dysregulation of the apelin system has been implicated in various diseases, making the APJ receptor a promising therapeutic target.
Apelin-17 is a 17-amino acid endogenous peptide derived from the cleavage of a 77-amino acid preproprotein. Its sequence is H-Lys-Phe-Arg-Arg-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH. It is a potent agonist of the APJ receptor, known to elicit a range of cellular responses, including inhibition of adenylyl cyclase, stimulation of extracellular signal-regulated kinase (ERK) phosphorylation, and recruitment of β-arrestin.
NH2-c[Cha-R-L-S-H]-K-G-P-(D-1Nal) is a novel, synthetically developed macrocyclic analogue of [Pyr1]-apelin-13. The 'c' denotes its cyclic nature, and 'Cha' represents cyclohexylalanine, while '(D-1Nal)' is D-1-naphthylalanine. This compound has been engineered to improve upon the pharmacological properties of endogenous apelins, such as metabolic stability and duration of action.
Quantitative Data Comparison
The following table summarizes the available quantitative data for the binding affinity and functional potency of NH2-c[Cha-R-L-S-H]-K-G-P-(D-1Nal) and apelin-17 at the human apelin receptor. It is important to note that the data for NH2-c[Cha-R-L-S-H]-K-G-P-(D-1Nal) is derived from a specific study, and while we have sourced comparable data for apelin-17, direct head-to-head values from the same experimental setup are ideal for a precise comparison.
| Parameter | NH2-c[Cha-R-L-S-H]-K-G-P-(D-1Nal) | Apelin-17 | Reference |
| Binding Affinity (Ki, nM) | 0.6 | 4.651 | [2],[3] |
| Gαi1 Activation (EC50, nM) | 0.8 | ~2.7 (murine) | [2],[4] |
| β-arrestin2 Recruitment (EC50, nM) | 31 | ~1 (human, for β-arrestin 1/2) | [2],[5] |
Note: The EC50 value for Gαi1 activation for apelin-17 is from a study using the murine receptor, which may differ from the human receptor. The EC50 for β-arrestin2 recruitment for apelin-17 represents the general recruitment of β-arrestins.
Signaling Pathways and Biased Agonism
Both NH2-c[Cha-R-L-S-H]-K-G-P-(D-1Nal) and apelin-17 activate the APJ receptor, which can signal through two primary pathways: the G protein-dependent pathway (typically Gαi) and the β-arrestin-dependent pathway. The balance between these pathways can be influenced by the specific ligand, a phenomenon known as biased agonism.
-
Gαi-dependent signaling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is associated with many of the beneficial cardiovascular effects of apelin, such as vasodilation and positive inotropy.
-
β-arrestin-dependent signaling is involved in receptor desensitization, internalization, and can also initiate its own distinct signaling cascades, including the activation of ERK.
The data suggests that NH2-c[Cha-R-L-S-H]-K-G-P-(D-1Nal) may exhibit a bias towards Gαi activation over β-arrestin recruitment, as indicated by the significantly lower EC50 for Gαi1 activation compared to β-arrestin2 recruitment. This profile is of therapeutic interest as it could potentially maximize the desired G protein-mediated effects while minimizing β-arrestin-mediated receptor desensitization and other potential adverse effects. Apelin-17, in contrast, appears to be a more balanced agonist, potently activating both pathways.
Figure 1: Simplified signaling pathway of the apelin receptor (APJ) activated by its ligands.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of the key assays used to characterize and compare these two apelin receptor agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for its receptor.
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human APJ receptor are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.
-
Competition Binding: A constant concentration of a radiolabeled apelin peptide (e.g., [125I]-apelin-13) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor ligand (either NH2-c[Cha-R-L-S-H]-K-G-P-(D-1Nal) or apelin-17).
-
Incubation and Separation: The binding reaction is allowed to reach equilibrium. The membrane-bound radioactivity is then separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Data Analysis: The amount of bound radioactivity is quantified using a gamma counter. The data is then analyzed using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Gαi1 Activation Assay (BRET-based)
Bioluminescence Resonance Energy Transfer (BRET) assays are used to measure G protein activation in live cells.
-
Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids encoding the APJ receptor, a Gαi1 subunit fused to Renilla luciferase (Rluc), and a Gγ2 subunit fused to Venus (a yellow fluorescent protein). The Gβ1 subunit is also co-expressed.
-
Cell Plating and Stimulation: The transfected cells are plated in a 96-well plate. The cells are then stimulated with varying concentrations of the agonist (NH2-c[Cha-R-L-S-H]-K-G-P-(D-1Nal) or apelin-17).
-
BRET Measurement: Immediately after adding the Rluc substrate (e.g., coelenterazine (B1669285) h), the light emission at the wavelengths corresponding to Rluc (donor) and Venus (acceptor) is measured using a BRET-compatible plate reader.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET ratio indicates a conformational change in the G protein heterotrimer upon activation. The data is plotted against the agonist concentration to determine the EC50 value.
β-arrestin2 Recruitment Assay (Tango Assay)
The Tango assay is a transcriptional-based method to quantify β-arrestin recruitment to an activated GPCR.
-
Cell Culture: HTLA cells, which are HEK293 cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion protein, are used. These cells are transiently transfected with a plasmid encoding the APJ receptor fused to a TEV cleavage site and the tTA transcription factor.
-
Ligand Stimulation: The transfected cells are plated and then stimulated with different concentrations of the agonist.
-
Incubation: Upon agonist-induced β-arrestin2 recruitment to the APJ receptor, the TEV protease is brought into proximity of its cleavage site, releasing the tTA transcription factor. The cells are incubated for a period to allow for tTA-mediated luciferase expression.
-
Luciferase Assay: A luciferase substrate is added to the cells, and the resulting luminescence is measured with a luminometer.
-
Data Analysis: The luminescence signal is proportional to the extent of β-arrestin2 recruitment. The data is plotted against the agonist concentration to calculate the EC50 value.
References
- 1. Characterization of apelin, the ligand for the APJ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) Datasheet DC Chemicals [dcchemicals.com]
- 3. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Study of Elabela and Apelin on Apelin Receptor Activation Through β-Arrestin Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of the Novel APJ Agonist NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal)
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the in vitro potency and efficacy of the novel cyclic peptide APJ agonist, NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal), in comparison to other known apelin receptor (APJ) agonists. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer a clear and objective assessment.
The apelin receptor (APJ), a G protein-coupled receptor, has emerged as a promising therapeutic target for a range of cardiovascular and metabolic diseases. The endogenous ligands for APJ, the apelin peptides, have demonstrated beneficial effects, but their therapeutic potential is limited by their short half-life. This has driven the development of more stable and potent synthetic agonists. This guide focuses on the in vitro characterization of NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal), a novel cyclic peptide, and benchmarks its performance against established and emerging APJ agonists.
Comparative In Vitro Potency and Efficacy
The in vitro activity of NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) and its comparators was assessed through various assays measuring receptor binding affinity, G-protein activation, and downstream signaling events. The following tables summarize the key quantitative data from these evaluations.
| Compound | Receptor Binding Affinity (Ki, nM) | Gαi1 Activation (EC50, nM) | β-arrestin2 Recruitment (EC50, nM) |
| NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) | 0.6 | 0.8 | 31 |
| Apelin-13 | Not widely reported | 0.37 | Not widely reported |
| [Pyr1]-Apelin-13 | Not widely reported | ~0.1 | Not widely reported |
| BMS-986224 | 0.3 | 0.02 (cAMP) | Similar to [Pyr1]-Apelin-13 |
| Azelaprag (BGE-105) | 51.4 (Kd) | 0.32 (cAMP) | Not widely reported |
Note: Data is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.
Detailed Experimental Protocols
The following are detailed methodologies for the key in vitro assays utilized to characterize the potency and efficacy of APJ agonists.
APJ Receptor Binding Assay (Radioligand Displacement)
This assay determines the binding affinity of a test compound to the APJ receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Membranes from cells stably overexpressing the human APJ receptor are prepared.
-
Assay Buffer: A suitable buffer, typically containing Tris-HCl, MgCl2, and a protease inhibitor cocktail, is used.
-
Competition Binding: A fixed concentration of a radiolabeled APJ ligand (e.g., [125I]-Apelin-13) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 1-2 hours) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Gαi Activation Assay (GTPγS Binding Assay)
This assay measures the ability of a compound to activate the Gαi protein coupled to the APJ receptor.
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the APJ receptor and Gαi proteins are used.
-
Assay Buffer: The buffer typically contains HEPES, MgCl2, GDP, and saponin.
-
GTPγS Incubation: Membranes are incubated with increasing concentrations of the test compound in the presence of [35S]GTPγS, a non-hydrolyzable GTP analog.
-
Stimulation: Agonist binding to the APJ receptor promotes the exchange of GDP for GTPγS on the Gαi subunit.
-
Separation and Detection: The amount of [35S]GTPγS bound to the Gαi protein is measured, typically by scintillation proximity assay (SPA) or filtration.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation (EC50) is determined from the dose-response curve.
β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This assay quantifies the recruitment of β-arrestin to the activated APJ receptor.
-
Cell Lines: Engineered cell lines are used that co-express the APJ receptor fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (e.g., Enzyme Acceptor).
-
Cell Plating: Cells are seeded into microplates and incubated.
-
Compound Addition: Test compounds at various concentrations are added to the wells.
-
Recruitment and Complementation: Agonist binding to the APJ receptor induces a conformational change, leading to the recruitment of the β-arrestin fusion protein. This brings the two enzyme fragments into close proximity, resulting in the formation of a functional enzyme.
-
Substrate Addition and Signal Detection: A substrate for the complemented enzyme is added, and the resulting luminescent or fluorescent signal is measured.
-
Data Analysis: The EC50 value, representing the concentration of the agonist that elicits a half-maximal response, is calculated from the dose-response curve.
Visualizing a Key Signaling Pathway and Experimental Workflow
To further elucidate the mechanism of action and the experimental process, the following diagrams are provided.
Caption: APJ Receptor Signaling Pathway
"benchmarking NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) against established APJ modulators"
A Comparative Guide to the Evaluation of Novel APJ Modulators
This guide provides a framework for benchmarking the novel cyclic peptide, NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal), against established modulators of the apelin receptor (APJ). The apelin receptor, a class A G protein-coupled receptor (GPCR), and its endogenous ligands, apelin and Elabela (ELA), are crucial regulators of cardiovascular function and fluid homeostasis, making them promising therapeutic targets. This document outlines the necessary experimental data, protocols, and signaling pathways for a comprehensive comparison.
Comparative Data of APJ Modulators
A direct comparison of binding affinity and functional potency is critical for evaluating novel APJ modulators. The following tables summarize key performance indicators for established apelin receptor modulators. Data for the novel peptide NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) should be generated and included for a complete analysis.
Table 1: Binding Affinity of Established APJ Modulators
| Compound | Receptor Source | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Citation |
|---|---|---|---|---|---|
| Apelin-13 | Human APJ | [¹²⁵I]-Apelin-13 | 0.37 | 1.2 | |
| Apelin-17 | Human APJ | [¹²⁵I]-Apelin-13 | 0.78 | 2.5 | |
| Apelin-36 | Human APJ | [¹²⁵I]-Apelin-13 | 1.1 | 3.5 | |
| Elabela (ELA-32) | Human APJ | [¹²⁵I]-Apelin-13 | 1.8 | 5.8 | |
| ML221 (Antagonist) | Human APJ | [¹²⁵I]-Apelin-13 | 4.6 | 14.7 |
| NH2-c--INVALID-LINK-- | (User to provide) | (User to provide) | (User to provide) | (User to provide) | |
Table 2: Functional Potency of Established APJ Agonists
| Compound | Assay Type | Cell Line | EC₅₀ (nM) | Citation |
|---|---|---|---|---|
| Apelin-13 | cAMP Inhibition | CHO-K1 | 0.2 | |
| Apelin-17 | cAMP Inhibition | CHO-K1 | 0.45 | |
| Apelin-36 | cAMP Inhibition | CHO-K1 | 0.8 | |
| Elabela (ELA-32) | β-arrestin Recruitment | U2OS | 25.7 | |
| Pyr-Apelin-13 | Calcium Mobilization | HEK293 | 0.1 |
| NH2-c--INVALID-LINK-- | (User to provide) | (User to provide) | (User to provide) | |
Experimental Protocols
Detailed methodologies are essential for the accurate benchmarking of novel compounds. Below are standard protocols for key experiments in APJ modulator characterization.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the APJ receptor by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
Membranes from cells stably expressing human APJ (e.g., CHO-K1, HEK293).
-
Radioligand: [¹²⁵I]-(Pyr¹)Apelin-13.
-
Binding Buffer: 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Test compound (e.g., NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal)) at various concentrations.
-
Non-specific binding control: High concentration of unlabeled Apelin-13 (1 µM).
-
Glass fiber filters and a cell harvester.
-
-
Procedure:
-
Incubate the cell membranes (10-20 µg protein) with the radioligand (e.g., 50 pM [¹²⁵I]-(Pyr¹)Apelin-13) and varying concentrations of the test compound.
-
Incubate for 90 minutes at room temperature.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-old wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay measures the ability of an APJ agonist to inhibit the production of cyclic AMP (cAMP), typically following stimulation with forskolin (B1673556).
-
Materials:
-
CHO-K1 cells stably expressing human APJ.
-
Forskolin.
-
Test compound at various concentrations.
-
cAMP detection kit (e.g., HTRF, LANCE).
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the test compound at various concentrations for 15 minutes.
-
Stimulate the cells with forskolin (e.g., 10 µM) for 30 minutes to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit according to the manufacturer's instructions.
-
Plot the dose-response curve and calculate the EC₅₀ value.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the APJ receptor upon agonist binding, a key step in GPCR desensitization and signaling.
-
Materials:
-
U2OS or HEK293 cells co-expressing APJ and a β-arrestin fusion protein (e.g., β-arrestin-GFP).
-
Test compound at various concentrations.
-
High-content imaging system or a plate reader capable of detecting protein-protein interactions (e.g., BRET, FRET).
-
-
Procedure:
-
Plate the cells in a 96- or 384-well plate.
-
Add the test compound at various concentrations.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Measure the translocation of β-arrestin from the cytoplasm to the cell membrane using an imaging system or the signal from the protein-protein interaction assay.
-
Generate a dose-response curve to determine the EC₅₀ value.
-
Visualizations
APJ Signaling Pathways
The activation of the APJ receptor by an agonist initiates multiple downstream signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase through the Gαi/o subunit, leading to decreased cAMP levels. Additionally, APJ can couple to Gαq/11 to stimulate the phospholipase C (PLC) pathway, resulting in calcium mobilization. Agonist binding also promotes the recruitment of β-arrestin, which mediates receptor internalization and can initiate further signaling events.
Caption: APJ receptor signaling pathways.
Experimental Workflow for APJ Modulator Benchmarking
The process of characterizing a novel APJ modulator involves a series of sequential assays to determine its binding characteristics, functional potency, and mechanism of action.
Safety Operating Guide
Essential Procedures for the Safe Disposal of the Synthetic Peptide NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal)
For researchers, scientists, and professionals in drug development, the proper disposal of synthetic peptides such as NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) is a critical component of laboratory safety and environmental responsibility. Given that the toxicological properties of many research-grade peptides are not fully characterized, a cautious approach to waste management is imperative.[1][2] This guide provides a procedural framework for the safe handling and disposal of this peptide, in alignment with standard laboratory practices for chemical waste.
Immediate Safety and Handling
Before beginning any disposal-related activities, it is crucial to handle the peptide with appropriate personal protective equipment (PPE). All operations should be conducted within a well-ventilated area or a fume hood to minimize inhalation exposure.[1]
Table 1: Personal Protective Equipment (PPE) Requirements
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety glasses or goggles | Protects eyes from splashes or aerosols.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the peptide.[1] |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination.[1] |
In the event of accidental exposure, follow the first aid measures outlined below.
Table 2: First Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move to fresh air. Seek medical attention if breathing becomes difficult.[1] |
| Skin Contact | Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1] |
| Ingestion | Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1] |
Step-by-Step Disposal Protocol
The disposal of NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) must be managed through your institution's hazardous waste program.[3][4] Never dispose of this peptide or its containers in the regular trash or down the sanitary sewer.[3][5]
Waste Identification and Segregation
Treat all waste containing the peptide as hazardous chemical waste.[6] This includes the pure peptide, solutions, and any materials contaminated during handling.
-
Solid Waste : Includes expired or unused peptide, contaminated labware (e.g., weighing paper, pipette tips), and used PPE.
-
Liquid Waste : Includes solutions containing the peptide and rinsate from decontaminated glassware.
Segregate peptide waste from other laboratory waste streams to prevent unintended chemical reactions.[7] Incompatible materials should be stored separately.[8]
Waste Collection and Container Management
Select appropriate containers for waste accumulation that are in good condition and compatible with the chemical nature of the waste.[7][9]
-
Container Type : Use high-density polyethylene (B3416737) (HDPE) or other chemically resistant containers with secure, leak-proof closures.[9] For sharps, use designated sharps containers.
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal)," and an indication of the hazard (e.g., "Toxic," "Chemical Waste").[4][10]
-
Container Handling : Keep waste containers closed at all times, except when adding waste.[5][7] Do not overfill containers; leave adequate headspace (at least 10%) to allow for expansion.[4]
Storage in a Satellite Accumulation Area (SAA)
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][8] This area should be under the control of laboratory personnel and away from general traffic.[9]
Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1][4] They are responsible for the proper disposal of chemical waste in accordance with federal, state, and local regulations.[5]
Experimental Protocols
Protocol for Handling Solid Peptide Waste:
-
Wear appropriate PPE as specified in Table 1.
-
Carefully collect any solid peptide waste, including contaminated disposables.
-
Place the solid waste into a designated, pre-labeled hazardous waste container.
-
Seal the container and place it in the SAA.
Protocol for Handling Liquid Peptide Waste:
-
Wear appropriate PPE.
-
Collect all aqueous solutions containing the peptide in a designated, pre-labeled liquid hazardous waste container.
-
Do not mix with other waste streams, such as halogenated solvents.[7]
-
Seal the container tightly and store it in the SAA, using secondary containment if necessary.
Protocol for Decontaminating Glassware:
-
Rinse the glassware with a suitable solvent (e.g., water or an appropriate organic solvent).
-
Collect the initial rinsate as hazardous liquid waste.
-
Subsequent rinses, if deemed non-hazardous by your institution's EHS, may be disposable via the sanitary sewer, but always confirm this policy.[11] It is best practice to collect all rinsate as hazardous waste.
-
After decontamination, the glassware can be washed for reuse.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal).
References
- 1. benchchem.com [benchchem.com]
- 2. NIBSC - Peptide Storage [nibsc.org]
- 3. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 4. Disposal Quick Guide - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Handling Guide for the Cyclic Peptide NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal)
This guide provides immediate safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with the synthetic cyclic peptide NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal). Given that a specific Safety Data Sheet (SDS) for this novel compound is not publicly available, it should be handled with the caution appropriate for a potentially hazardous chemical. The recommendations herein are based on general best practices for handling synthetic peptides and information on one of its components, D-2-naphthylalanine.
Immediate Safety and Handling Precautions
Prior to handling, it is crucial to review and adhere to standard laboratory safety practices. Treat this peptide as a hazardous substance.
Personal Protective Equipment (PPE):
A comprehensive approach to personal protection is essential to minimize exposure and prevent contamination.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes.[1][2] |
| Face Shield | Recommended when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[2][3] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for preventing skin contact.[1][3][4] Consider double-gloving for added protection when handling concentrated solutions. |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the lyophilized powder to avoid inhalation of fine particles.[1][2] Work should be conducted in a well-ventilated area or a chemical fume hood.[5] |
Hazard Identification:
While specific toxicological properties of the full peptide are uninvestigated, the component D-2-naphthylalanine (D-1Nal) is known to present the following hazards:
-
Harmful if swallowed.[6]
Therefore, it is prudent to assume the parent peptide may exhibit similar properties.
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical for maintaining the integrity of the peptide and ensuring the safety of laboratory personnel.[1]
Receiving and Storage:
-
Upon receipt, store the lyophilized peptide at -20°C or colder, away from bright light.[9] For long-term storage, -80°C is preferable.[9][10][11]
-
Store in a tightly sealed, light-protective, and desiccated container.[3][11]
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.[2][3][11]
Handling Lyophilized Peptide:
-
Preparation: Ensure the designated work area (e.g., a chemical fume hood or a specific benchtop) is clean and uncluttered.[1]
-
Don PPE: Put on all required PPE as detailed in the table above.[1]
-
Weighing: Weigh the lyophilized powder quickly in a controlled environment to minimize exposure to air and moisture.[2] Avoid creating dust.[1]
-
Resealing: After weighing, tightly reseal the container and return it to the appropriate cold storage.[2]
Reconstitution and Solution Handling:
-
Solvent Selection: The choice of solvent will depend on the experimental requirements. For many peptides, sterile, distilled water, or aqueous buffers are suitable. For hydrophobic peptides, organic solvents like DMSO or DMF may be necessary.[9]
-
Dissolving: Add the solvent slowly and gently swirl or vortex to dissolve the peptide completely.[3] Avoid vigorous shaking, which can cause aggregation.[3]
-
Storage of Solutions: If the entire solution is not used immediately, it is best to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][9][10] Store these aliquots at -20°C or below.[1][9] The shelf life of peptide solutions is limited.[9]
Disposal Plan
All waste containing the peptide NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal) should be treated as hazardous chemical waste.[4][5][10] Adhere strictly to your institution's and local environmental regulations for hazardous waste disposal.[10]
Waste Segregation:
-
Solid Waste: All disposables that have come into contact with the peptide, such as pipette tips, tubes, gloves, and absorbent paper, must be collected in a dedicated, clearly labeled, leak-proof hazardous waste container.[3][4][5] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[5]
-
Liquid Waste: Unused or contaminated peptide solutions should be collected in a separate, clearly labeled, and sealed hazardous waste container.[4] Do not dispose of peptide solutions down the drain.[10]
Step-by-Step Disposal Procedure:
-
Waste Collection: At the point of generation, place all contaminated solid and liquid waste into their respective, properly labeled hazardous waste containers.[4][5]
-
Container Management: Keep waste containers closed except when adding waste.[5] Store the sealed containers in a designated hazardous waste accumulation area within the laboratory, away from general lab traffic.[4][5]
-
Final Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service or Environmental Health & Safety (EHS) department.[4][5][10]
The following diagram outlines the general workflow for handling and disposing of the peptide.
Caption: Workflow for handling and disposal of the cyclic peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Naphthylalanine | C13H13NO2 | CID 185915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fmoc-3-(2-naphthyl)-d-alanine | C28H23NO4 | CID 7130590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. peptide24.store [peptide24.store]
- 11. lifetein.com [lifetein.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
